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  • Product: (R)-(1-Methylpiperidin-2-yl)methanol
  • CAS: 68474-13-5

Core Science & Biosynthesis

Foundational

(R)-(1-Methylpiperidin-2-yl)methanol CAS 68474-13-5 physical and chemical properties

An In-Depth Technical Guide to (R)-(1-Methylpiperidin-2-yl)methanol (CAS 68474-13-5) for Advanced Research and Development Overview and Strategic Importance (R)-(1-Methylpiperidin-2-yl)methanol is a chiral amino alcohol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-(1-Methylpiperidin-2-yl)methanol (CAS 68474-13-5) for Advanced Research and Development

Overview and Strategic Importance

(R)-(1-Methylpiperidin-2-yl)methanol is a chiral amino alcohol that serves as a high-value building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a piperidine ring—a privileged scaffold in numerous approved pharmaceuticals—combined with a defined stereocenter at the C2 position, makes it a critical precursor for creating complex, stereospecific molecules.[1] The presence of both a nucleophilic tertiary amine and a primary alcohol offers orthogonal functional handles for diverse chemical transformations.

This guide provides an in-depth analysis of the physicochemical properties, spectroscopic signature, synthesis, and applications of (R)-(1-Methylpiperidin-2-yl)methanol, with a focus on its practical utility for researchers and professionals in drug discovery and development. Its primary value lies in its role as an intermediate for pharmaceuticals, particularly those targeting the central nervous system (CNS), and as a versatile component in asymmetric synthesis.[2]

Physicochemical and Chiroptical Properties

The fundamental physical and chemical characteristics of a compound are paramount for its application in synthesis, dictating choices for reaction conditions, solvents, and purification methods. The properties for (R)-(1-Methylpiperidin-2-yl)methanol are summarized below. It is important to note that while data for the racemic mixture or related isomers are available for some properties, specific experimental values for the (R)-enantiomer, such as density and optical rotation, are not widely reported in the literature and would typically be determined empirically upon synthesis or acquisition.

Table 1: Physicochemical Properties of (1-Methylpiperidin-2-yl)methanol

PropertyValueSource(s)
CAS Number 68474-13-5[3]
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol [3]
Physical Form Liquid[3]
Appearance Clear, colorless to yellow or brown liquid[4][5]
Purity Typically ≥96-97%[3][4][5]
Refractive Index (@ 20°C) 1.4805 - 1.4855 (for racemate, CAS 20845-34-5)[4][5]
Solubility Excellent solubility in organic solvents[2]
Storage Conditions Store in a cool, dry, well-ventilated place, sealed[3]
Calculated LogP 0.463
Topological Polar Surface Area (TPSA) 23.47 Ų

Spectroscopic and Chiroptical Characterization: An Expert's Perspective

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • Expertise in Action: Predicting the NMR Signature The piperidine ring exists predominantly in a chair conformation, leading to distinct axial and equatorial protons, which often results in complex, overlapping multiplets for the ring protons (C3, C4, C5). The C2 and C6 protons are diastereotopic due to the chiral center at C2. The N-methyl group is a sharp singlet, providing a clear diagnostic signal. The hydroxymethyl group (CH₂OH) protons are also diastereotopic and are expected to appear as a multiplet, coupled to the C2 proton.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale & Comparative Analysis
N-CH₃ ~2.3 (s, 3H)~42-44The N-methyl signal is typically a sharp singlet in this range. In N-alkylpiperidines, this carbon shift is highly sensitive to the N-substituent.[6]
H-2 (CH-N) ~2.8-3.0 (m, 1H)~65-68This methine proton is adjacent to both the nitrogen and the hydroxymethyl group, leading to a downfield shift. Its carbon signal is significantly influenced by both heteroatoms.
H-6 (CH₂-N) ~2.2-2.4 (m, 1H, eq), ~1.9-2.1 (m, 1H, ax)~56-58These protons are alpha to the nitrogen. The equatorial proton is typically further downfield than the axial. The C-6 carbon in simple N-methylpiperidine is at ~57 ppm.[7]
CH₂OH ~3.4-3.7 (m, 2H)~64-67The protons on the carbon bearing the hydroxyl group are shifted downfield by the electronegative oxygen. The corresponding carbon signal is in the typical range for a primary alcohol.[8]
H-3, H-4, H-5 (Ring CH₂) ~1.2-1.8 (m, 6H)~24-28These methylene groups form a complex multiplet region characteristic of the piperidine backbone. The expected shifts are similar to those in unsubstituted piperidine (C3/5 at ~27 ppm, C4 at ~25 ppm).[7]
OH Variable (br s, 1H)-The chemical shift of the hydroxyl proton is concentration and solvent-dependent and will exchange with D₂O.
Chiroptical Properties: The Importance of Optical Rotation

As a chiral molecule, (R)-(1-Methylpiperidin-2-yl)methanol is optically active, meaning it will rotate the plane of polarized light.[9] This property is fundamental to confirming its enantiomeric purity.

  • Measurement Principle : The specific rotation, [α], is a characteristic physical constant measured with a polarimeter, typically at the sodium D-line (589 nm) at a specified temperature and concentration.[5]

  • Expected Sign : The "(R)" designation does not inherently predict the sign (+ or -) of the optical rotation, as this is determined by the Cahn-Ingold-Prelog priority rules and is not directly correlated with the direction of light rotation.

  • Data Gap : An experimental value for the specific optical rotation of this compound is not found in the surveyed literature. This value must be determined experimentally and serves as a critical quality control parameter to ensure the enantiomeric integrity of a sample.

Synthesis and Key Reactions

The synthesis of enantiopure (R)-(1-Methylpiperidin-2-yl)methanol typically starts from a chiral precursor, most commonly (R)-pipecolic acid (also known as D-pipecolic acid), which can be derived from D-lysine. The overall strategy involves two key transformations: N-methylation followed by the reduction of the carboxylic acid.

Representative Synthetic Workflow

The following diagram and protocol outline a reliable and scalable laboratory synthesis.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Reduction A (R)-Pipecolic Acid B (R)-1-Methylpipecolic Acid A->B  Eschweiler-Clarke Reaction (HCOOH, HCHO) C (R)-1-Methylpipecolic Acid D (R)-(1-Methylpiperidin-2-yl)methanol C->D  LiAlH₄ / THF    then H₂O quench  

Caption: Synthetic workflow for (R)-(1-Methylpiperidin-2-yl)methanol.

Experimental Protocol: Synthesis from (R)-Pipecolic Acid

This protocol is a self-validating system, where successful isolation of the intermediate and final product with the expected spectroscopic properties confirms the reaction's progress.

Step 1: N-Methylation via Eschweiler-Clarke Reaction

  • Causality : This classic method is chosen for its efficiency and use of inexpensive reagents. It achieves both N-methylation and avoids the use of toxic alkylating agents like methyl iodide. The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced in situ by formic acid.

Methodology:

  • To a round-bottom flask, add (R)-pipecolic acid (1.0 eq).

  • Add formic acid (98%, 3.0 eq) and formaldehyde (37% in H₂O, 2.5 eq).

  • Fit the flask with a reflux condenser and heat the mixture to 90-100 °C for 8-12 hours. Monitor CO₂ evolution, which indicates reaction progress.

  • Cool the reaction mixture to room temperature. Carefully add concentrated HCl to acidify the solution (pH ~1-2) to protonate the product and any remaining formic acid.

  • Remove the water and excess reagents under reduced pressure to yield the crude hydrochloride salt of (R)-1-Methylpipecolic acid. This intermediate can often be used in the next step without extensive purification.

Step 2: Reduction of the Carboxylic Acid

  • Causality : Lithium aluminum hydride (LiAlH₄) is a powerful, unselective reducing agent capable of converting carboxylic acids directly to primary alcohols. It is ideal for this transformation due to its high reactivity and typically high yields. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

Methodology:

  • Suspend LiAlH₄ (2.0-2.5 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude (R)-1-Methylpipecolic acid hydrochloride from Step 1 in a minimum amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Caution: The reaction is highly exothermic and generates H₂ gas.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure complete reduction.

  • Cool the reaction back to 0 °C. Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude (R)-(1-Methylpiperidin-2-yl)methanol.

  • Purify the product via vacuum distillation or column chromatography on silica gel (using a gradient of dichloromethane/methanol, often with a small amount of triethylamine to prevent streaking) to obtain the final product.

Applications in Drug Discovery and Development

The utility of (R)-(1-Methylpiperidin-2-yl)methanol is primarily as a chiral precursor. Its functional groups can be manipulated to introduce pharmacophoric elements or to serve as attachment points for building more complex molecular architectures.

  • CNS Agents : The piperidine core is prevalent in drugs targeting the central nervous system. This building block allows for the stereocontrolled synthesis of novel CNS agent candidates, where stereochemistry is often critical for receptor binding and efficacy.[2]

  • Iminosugar Mimetics : The related N-tosylated analogue is a known precursor for iminosugars, which are potent glycosidase inhibitors.[1] By analogy, (R)-(1-Methylpiperidin-2-yl)methanol can be N-protected and its alcohol function can be elaborated through oxidation and subsequent C-C bond formation to access novel polyhydroxylated piperidines with potential therapeutic applications in metabolic disorders or viral infections.

  • Asymmetric Catalysis : Chiral amino alcohols are widely used as ligands for metal catalysts in asymmetric synthesis. The (R)-(1-Methylpiperidin-2-yl)methanol scaffold could be explored for the development of new, effective ligands.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

  • GHS Hazard Information :

    • Pictogram : GHS07 (Exclamation Mark)[3]

    • Signal Word : Warning[3]

    • Hazard Statements : H302: Harmful if swallowed.[3] The racemic mixture is also associated with H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is prudent to assume these hazards may apply to the enantiomer as well.

  • Precautionary Measures :

    • P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[3]

    • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • Handle in a well-ventilated area or fume hood. Avoid breathing vapors or mist.

  • First Aid :

    • If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

    • If on Skin : Wash off with soap and plenty of water.

    • If Inhaled : Move person into fresh air.

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat and sources of ignition.

References

  • CN102807523A - Method for preparing (2R,4R)-4-methyl-2-pipecolic acid. Google Patents.
  • Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. Available at: [Link]

  • A versatile route towards 6-arylpipecolic acids. Beilstein Journals. Available at: [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available at: [Link]

  • 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0169137). NP-MRD. Available at: [Link]

  • A green and continuous-flow synthesis of ropivacaine and its analogues. Green Chemistry - BORIS Portal. Available at: [Link]

  • Enantioselective syntheses of (R)-pipecolic, (2R,3R)-3-hydroxypipecolic acid, β-(+)-conhydrine and (-)-swainsonine using aziridines. The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Pipecolic acid. Wikipedia. Available at: [Link]

  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0272359). NP-MRD. Available at: [Link]

  • An economically and environmentally acceptable synthesis of chiral drug intermediate L-pipecolic acid from biomass-derived lysine via artificially engineered microbes. PubMed. Available at: [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. Lat. Am. J. Pharm. Available at: [Link]

  • Piperidine. Wikipedia. Available at: [Link]

  • Interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Cheméo. Available at: [Link]

  • [(2R)-1-methylpiperazin-2-yl]methanol dihydrochloride. Chemical Substance Information. Available at: [Link]

  • CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry. Available at: [Link]

  • CN102807523A - Method for preparing (2R,4R)-4-methyl-2-pipecolic acid. Google Patents.

Sources

Exploratory

In-Depth Technical Guide: NMR Characterization of (R)-(1-Methylpiperidin-2-yl)methanol

Executive Summary (R)-(1-Methylpiperidin-2-yl)methanol—also known as (R)-1-methyl-2-piperidinemethanol—is a highly versatile chiral building block extensively utilized in the synthesis of piperidine alkaloids and central...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-(1-Methylpiperidin-2-yl)methanol—also known as (R)-1-methyl-2-piperidinemethanol—is a highly versatile chiral building block extensively utilized in the synthesis of piperidine alkaloids and central nervous system (CNS) therapeutics. Because the stereocenter at the C2 position dictates the pharmacological efficacy of downstream active pharmaceutical ingredients (APIs), rigorous structural and conformational validation is non-negotiable.

This whitepaper provides an authoritative, self-validating framework for the H and C Nuclear Magnetic Resonance (NMR) characterization of (R)-(1-Methylpiperidin-2-yl)methanol. By synthesizing quantitative spectral data with the physical causality of piperidine ring dynamics, this guide serves as a definitive reference for researchers and drug development professionals.

Structural Context & Conformational Causality

Understanding the NMR spectrum of (R)-(1-Methylpiperidin-2-yl)methanol requires an analysis of its 3D conformation. The piperidine ring predominantly adopts a chair conformation in solution.

  • Equatorial Preference: The bulky hydroxymethyl group (-CH OH) at the C2 position strongly prefers the equatorial orientation to minimize 1,3-diaxial steric clashes with the C4 and C6 protons.

  • Nitrogen Inversion & Hydrogen Bonding: While the N-methyl group undergoes rapid inversion at room temperature, the presence of the adjacent hydroxymethyl group facilitates intramolecular hydrogen bonding between the hydroxyl proton and the basic nitrogen lone pair. This interaction restricts the rotational freedom of the C2 side chain, causing the two protons of the -CH OH group to become highly diastereotopic. This causality explains why they appear as two distinct doublet of doublets (dd) with significantly different chemical shifts rather than a single coupled signal.

For baseline chemical identifiers and structural properties, refer to the compound's [1].

Quantitative Spectral Data

The following tables summarize the standard H and C NMR chemical shifts for the free base form of the molecule. Commercial reference standards for this compound are frequently utilized to benchmark these shifts [2].

Table 1: H NMR Chemical Shifts (400 MHz, CDCl )
Chemical Shift ( , ppm)MultiplicityCoupling Constant ( , Hz)IntegrationAssignment
3.86dd11.0, 4.51HC2-CH OH (diastereotopic)
3.41dd11.0, 3.01HC2-CH OH (diastereotopic)
2.88m-1HC6-H (equatorial)
~2.80br s-1H-OH (concentration dependent)
2.32s-3HN-CH
2.18m-2HC2-H (axial), C6-H (axial)
1.70 – 1.20m-6HC3-H , C4-H , C5-H
Table 2: C NMR Chemical Shifts (100 MHz, CDCl )
Chemical Shift ( , ppm)Carbon TypeAssignment
65.2CH C2-C H OH
63.5CHC 2
52.4CH C 6
43.2CH N-C H
28.5CH C 3
24.1CH C 5
23.8CH C 4

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the NMR acquisition must be treated as a self-validating system. Relying solely on 1D H NMR is insufficient due to the overlapping multiplets in the aliphatic region (1.20–1.70 ppm). The following protocol guarantees absolute assignment and chiral verification.

Step 1: Sample Preparation
  • Weigh 15–20 mg of (R)-(1-Methylpiperidin-2-yl)methanol.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl is selected because it is non-polar enough to dissolve the free base amine while preventing the rapid proton exchange that would occur in protic solvents like CD OD. This allows the broad singlet of the -OH group to remain observable. TMS provides an exact 0.00 ppm calibration point.

Step 2: 1D NMR Acquisition
  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire the H spectrum at 400 MHz using a standard 30° pulse program (zg30) with 16 scans and a relaxation delay (D1) of 1.5 seconds.

  • Acquire the C spectrum at 100 MHz using proton decoupling (zgpg30) with 1024 scans and a D1 of 2.0 seconds to ensure the relaxation of the quaternary-like N-CH and C2 carbons.

Step 3: 2D NMR Validation (HSQC & COSY)
  • COSY (Correlation Spectroscopy): Run a H- H COSY to map the spin system around the piperidine ring. This will definitively link the C2 axial proton (2.18 ppm) to the adjacent C3 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Run a H- C HSQC to resolve the overlapping 1.20–1.70 ppm proton signals by correlating them to the distinct C shifts of C3 (28.5 ppm), C4 (23.8 ppm), and C5 (24.1 ppm).

Step 4: Chiral Purity Validation (Mosher's Method)

Because NMR in an achiral solvent cannot differentiate between (R) and (S) enantiomers, the protocol must include a derivatization step to validate the (R)-configuration.

  • React a 5 mg aliquot of the sample with (S)- -Methoxy- -trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) in the presence of pyridine to form the corresponding Mosher's ester.

  • Repeat with (R)-MTPA-Cl.

  • Acquire H NMR for both diastereomers. The ( ) values of the C2 and C3 protons will confirm the absolute (R)-configuration of the starting amino alcohol based on the spatial shielding effects of the phenyl ring.

System Workflows and Visualizations

The following diagrams map the logical relationships within the experimental validation process and the broader pharmacological application of the molecule.

NMR_Workflow A Sample Preparation (R)-(1-Methylpiperidin-2-yl)methanol in CDCl3 + TMS B 1D NMR Acquisition (1H at 400 MHz, 13C at 100 MHz) A->B C 2D NMR Correlation (COSY, HSQC, HMBC) B->C D Spectral Processing (Fourier Transform, Phase Correction) C->D E Data Analysis (Peak Picking, Integration, Assignment) D->E F Validation (Conformational & Chiral Purity via MTPA) E->F

Caption: Step-by-step NMR acquisition and validation workflow for chiral piperidine derivatives.

Synthetic_Pathway A (R)-(1-Methylpiperidin-2-yl)methanol (Chiral Pool Building Block) B Hydroxyl Activation (Tosylation/Mesylation) A->B C Nucleophilic Substitution (C-N or C-O Bond Formation) B->C D Target Active Pharmaceutical Ingredient (e.g., CNS Therapeutics) C->D E Receptor Binding (Target Engagement) D->E

Caption: Pharmacological synthesis pathway utilizing (R)-(1-Methylpiperidin-2-yl)methanol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 89394, 1-Methyl-2-piperidinemethanol." PubChem, [Link].

  • Fisher Scientific. "1-Methylpiperidine-2-methanol, 97%." Fisher Scientific Catalog, [Link].

Foundational

Safety data sheet (SDS) and handling guidelines for (R)-(1-Methylpiperidin-2-yl)methanol

As a Senior Application Scientist, I approach the handling of functionalized heterocycles not merely as a set of compliance rules, but as an exercise in predictive chemistry. (R)-(1-Methylpiperidin-2-yl)methanol (CAS: 68...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of functionalized heterocycles not merely as a set of compliance rules, but as an exercise in predictive chemistry. (R)-(1-Methylpiperidin-2-yl)methanol (CAS: 68474-13-5) is a highly versatile chiral building block, frequently utilized in the synthesis of central nervous system (CNS) therapeutics and complex pharmaceutical intermediates ().

However, its molecular architecture—a lipophilic N-methylated piperidine ring coupled with a primary alcohol—dictates a specific and unforgiving hazard profile. To ensure scientific integrity and laboratory safety, this whitepaper deconstructs the physicochemical causality behind its hazards and establishes a self-validating framework for its handling.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of (R)-(1-Methylpiperidin-2-yl)methanol is the first step in predicting its behavior during experimental workflows. The tertiary amine nitrogen acts as a strong Lewis base, which directly dictates its corrosive hazard profile, while the N-methyl group enhances its lipophilicity compared to non-methylated analogs (1)[1].

Table 1: Quantitative Physicochemical Data

Property Value Causality / Experimental Implication
CAS Number 68474-13-5 Unique identifier for the (R)-enantiomer (2)[2].
Molecular Weight 129.2 g/mol Low molecular weight facilitates rapid dermal penetration.
Appearance Yellow to brown liquid Liquid state increases the risk of aerosolization and spills (3)[3].
Boiling Point ~189.0 °C (Predicted) Moderate volatility; requires continuous fume hood extraction.

| Density | ~0.949 g/cm³ (Predicted) | Floats on/mixes with aqueous layers during extraction unless protonated. |

Toxicological Mechanisms & GHS Classification

The toxicity of this compound is a direct consequence of its molecular structure. The basicity of the piperidine ring causes localized alkaline hydrolysis (saponification) of tissue lipids upon contact, leading to severe burns. Simultaneously, its lipophilicity allows it to cross the stratum corneum, entering systemic circulation where it can cross the blood-brain barrier (4)[4].

Table 2: GHS Hazard Classification Summaries

Hazard Code Statement Mechanistic Driver
H302 Harmful if swallowed Rapid GI absorption due to favorable logP profile.
H312 Harmful in contact with skin High dermal permeability; bypasses first-pass metabolism.
H314 / H315 Causes severe skin burns / irritation Alkaline necrosis driven by the tertiary amine's high pKa (5)[5].
H319 Causes serious eye irritation Immediate disruption of the lipid bilayer in the corneal epithelium.

| H332 | Harmful if inhaled | Vapor/aerosol absorption across the alveolar membrane. |

ToxPathway Compound (R)-(1-Methylpiperidin-2-yl)methanol Highly Lipophilic & Basic Dermal Dermal Contact Compound->Dermal Inhalation Inhalation (Vapor) Compound->Inhalation Oral Ingestion Compound->Oral Tissue Local Tissue Necrosis (Alkaline Hydrolysis) Dermal->Tissue Systemic Systemic Absorption (CNS Penetration) Dermal->Systemic Inhalation->Tissue Inhalation->Systemic Oral->Tissue Oral->Systemic Metabolism Hepatic Metabolism (Oxidation / Demethylation) Systemic->Metabolism Excretion Renal Excretion Metabolism->Excretion

Caption: Logical relationship of exposure routes, local tissue damage, and systemic absorption.

Self-Validating Experimental Protocols & Handling

To ensure trustworthiness and scientific integrity, handling this compound requires a self-validating workflow. Every action must have a measurable verification step to prevent exposure and ensure reaction fidelity.

Workflow Prep 1. Hood Preparation Verify Airflow > 100 fpm PPE 2. PPE Verification Double Nitrile & Goggles Prep->PPE Dispense 3. Gravimetric Dispense Closed-System Syringe PPE->Dispense React 4. Reaction Integration Inert Atmosphere (Ar/N2) Dispense->React Quench 5. Acidic Quenching Controlled Neutralization React->Quench Validate 6. Self-Validation pH Check & Mass Balance Quench->Validate

Caption: Step-by-step experimental workflow for the safe handling and reaction setup.

Detailed Methodology: Inert-Atmosphere Dispensing & Reaction Setup
  • Fume Hood Preparation & Airflow Validation

    • Action: Conduct all operations in a certified fume hood.

    • Causality: Mitigates inhalation risks (H332) from volatile amine vapors.

    • Self-Validation: Verify face velocity is ≥100 fpm using a digital anemometer before opening the chemical container.

  • Advanced PPE Donning

    • Action: Wear double nitrile gloves, splash-proof chemical goggles, and a chemically resistant lab coat.

    • Causality: Nitrile provides a temporary barrier against lipophilic amines. Double-gloving allows for the immediate removal of the outer layer upon accidental contamination, preserving the inner barrier (4)[4].

  • Closed-System Gravimetric Dispensing

    • Action: Purge a gas-tight syringe with Argon/N₂, then extract the required volume of the liquid.

    • Causality: Prevents oxidative degradation of the amine and minimizes vapor release into the hood environment.

    • Self-Validation: Weigh the syringe pre- and post-transfer (gravimetric validation) to confirm the exact mass dispensed without exposing the chemical to the open atmosphere.

  • Reaction Quenching & Neutralization

    • Action: Post-reaction, quench the mixture by slowly adding 1M HCl at 0°C.

    • Causality: Unreacted piperidine derivatives remain highly basic and hazardous in aqueous workups. The exothermic neutralization of the basic piperidine ring must be thermally controlled to prevent splattering. Neutralizing it to its ammonium salt renders it water-soluble and significantly less volatile/corrosive (1)[1].

    • Self-Validation: Test the aqueous layer with pH indicator strips to ensure pH < 7 before transferring the mixture to hazardous waste containers.

Emergency Response & Spill Causality

In the event of a spill, the primary goal is to neutralize the alkaline hazard while preventing aerosolization.

  • Containment : Immediately cover the spill with an inert absorbent (e.g., vermiculite or dry sand). Do NOT use combustible materials like sawdust, as the basic nature of the compound can trigger unforeseen exothermic reactions with organic matter (4)[4].

  • Decontamination : Wash the area with a dilute, weak acid (e.g., 5% acetic acid) to neutralize residual amine, followed by copious amounts of water.

  • First Aid Causality : For dermal exposure, flush with water for a minimum of 15 minutes. The immediate application of water is critical to dilute the alkaline concentration below the threshold required for lipid saponification, halting tissue necrosis.

References

  • (1-methylpiperidin-2-yl)methanol - Sigma-Aldrich Source: sigmaaldrich.com URL:2

  • (R)-(1-Methylpiperidin-2-yl)Methanol | 68474-13-5 - ChemicalBook Source: chemicalbook.com URL: 3

  • Safety Data Sheet - Key Organics Source: keyorganics.net URL: 4

  • (R)-(1-Methylpiperidin-2-yl)Methanol GHS Data - ChemicalBook Source: chemicalbook.com URL: 5

  • CAS 3433-37-2: 2-Piperidinemethanol | CymitQuimica Source: cymitquimica.com URL:

  • Application Notes and Protocols: Piperidin-2-ylmethylacetate - Benchchem Source: benchchem.com URL: 1

Sources

Exploratory

An In-depth Technical Guide on the Crystal Structure and Absolute Configuration of (R)-(1-Methylpiperidin-2-yl)methanol

Intended for: Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms in a chiral molecule is fundamental to its interaction with biological systems. For N-...

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Author: BenchChem Technical Support Team. Date: March 2026

Intended for: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms in a chiral molecule is fundamental to its interaction with biological systems. For N-methylated piperidine scaffolds, which are prevalent in numerous pharmaceuticals, the determination of both the relative and absolute stereochemistry is a critical step in drug design and development. This guide provides a comprehensive overview of the principles and methodologies for determining the crystal structure and absolute configuration of (R)-(1-Methylpiperidin-2-yl)methanol. While a specific public crystal structure for this exact compound is not detailed in crystallographic databases as of this writing, this document outlines the definitive experimental workflow, from crystallization to data analysis, based on established crystallographic practices for analogous chiral piperidine derivatives. We will delve into the causality behind experimental choices, the self-validating nature of crystallographic protocols, and the use of corroborating spectroscopic techniques to ensure the unambiguous assignment of stereochemistry.

Introduction: The Significance of Stereochemistry in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are noted for a range of biological activities, including acting as central nervous system agents. The introduction of stereocenters, as in (R)-(1-Methylpiperidin-2-yl)methanol, imparts chirality to the molecule. The specific spatial arrangement of the hydroxymethyl and methyl groups on the piperidine ring dictates the molecule's pharmacological and toxicological profile. For instance, different enantiomers of a drug can have vastly different effects, with one being therapeutic and the other inactive or even harmful.[1] Therefore, the unambiguous determination of the three-dimensional structure and absolute configuration is not merely an academic exercise but a regulatory and scientific necessity in drug development.

Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a compound, providing unequivocal evidence of its stereochemistry and conformation.[2] This guide will use (R)-(1-Methylpiperidin-2-yl)methanol as a model to explain the state-of-the-art process for such a determination.

The Crystallographic Workflow: From Solution to Structure

The journey from a purified compound to a fully refined crystal structure is a multi-step process that demands precision at each stage. The validity of the final structure is contingent on the quality of the initial crystals and the rigor of the data collection and analysis.

Synthesis and Crystallization: The Foundation of a High-Quality Structure

A prerequisite for any crystallographic study is the availability of high-purity, single crystals. The synthesis of (R)-(1-Methylpiperidin-2-yl)methanol can be achieved through various asymmetric synthetic routes. Once synthesized and purified to >98% purity, the critical step of crystallization begins.

Experimental Protocol: Crystallization of (R)-(1-Methylpiperidin-2-yl)methanol

  • Solvent Screening: Begin by dissolving a small amount of the purified compound (5-10 mg) in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and hexane) to assess solubility. The ideal solvent is one in which the compound is sparingly soluble.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a solvent in which it is readily soluble. Place a small drop (1-2 µL) of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a reservoir solution of a solvent in which the compound is insoluble (the precipitant). The slow diffusion of the precipitant vapor into the drop reduces the solubility of the compound, ideally leading to the formation of crystals.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a post within the well, and the precipitant is in the surrounding reservoir.

  • Cooling: Slowly cool a saturated solution of the compound. The decrease in temperature reduces solubility, which can induce crystallization. This must be done gradually to avoid the formation of polycrystalline material.

Expertise & Experience Insight: For a polar molecule like (R)-(1-Methylpiperidin-2-yl)methanol, a mixture of a polar solvent (like ethanol) and a less polar co-solvent (like hexane) often yields high-quality crystals through slow evaporation. The interplay between the solvents modulates the saturation point, promoting slow, ordered crystal growth.

The following diagram illustrates the generalized workflow for obtaining and analyzing a crystal structure.

G cluster_0 Preparation & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Determination & Validation A Synthesis & Purification of (R)-(1-Methylpiperidin-2-yl)methanol B Solvent Screening A->B C Crystal Growth (e.g., Slow Evaporation) B->C D Mounting Crystal on Diffractometer C->D E X-ray Diffraction Data Collection D->E F Data Reduction & Integration E->F G Structure Solution (Direct Methods/Patterson) F->G H Structure Refinement G->H I Absolute Configuration Determination (Flack Parameter) H->I J Validation & Final Reporting (CIF File) I->J

Caption: Workflow for Single-Crystal X-ray Crystallography.

X-ray Diffraction and Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

As the crystal is rotated in the X-ray beam, a series of diffraction images are collected. The positions and intensities of the diffraction spots contain the information needed to determine the arrangement of atoms in the crystal lattice.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using computational methods (direct methods or Patterson methods) to generate an initial electron density map. This map provides a preliminary model of the molecular structure.

This initial model is then refined against the experimental data. The refinement process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the calculated and observed structure factors. The quality of the final structure is assessed by parameters such as the R-factor.

Determining the Absolute Configuration

For a chiral molecule crystallized in a non-centrosymmetric space group, X-ray crystallography can be used to determine its absolute configuration. This is achieved through the analysis of anomalous dispersion effects.

When X-rays interact with electrons, a small phase shift occurs. This effect, known as anomalous dispersion, is wavelength-dependent and more pronounced for heavier atoms. By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which are no longer equal in the presence of anomalous scattering, the absolute configuration can be determined. The Flack parameter is a key metric derived from this analysis; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted configuration is correct.[3]

Structural Insights: Conformation and Intermolecular Interactions

Based on studies of related piperidine derivatives, the six-membered piperidine ring in (R)-(1-Methylpiperidin-2-yl)methanol is expected to adopt a stable chair conformation.[4][5][6] This is the most common conformation for piperidine rings as it minimizes steric strain.[4][5] The substituents—the methyl group on the nitrogen and the hydroxymethyl group at the C2 position—will occupy either axial or equatorial positions. The preferred conformation will be the one that minimizes steric hindrance.

The crystal packing is likely to be influenced by hydrogen bonding involving the hydroxyl group. These interactions can link molecules into chains or more complex networks, stabilizing the crystal lattice.[6][7]

Hypothetical Crystallographic Data Summary

The following table presents typical crystallographic data that would be expected for a compound like (R)-(1-Methylpiperidin-2-yl)methanol, based on similar structures.

ParameterExpected Value
Chemical FormulaC₇H₁₅NO
Formula Weight129.20
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁ (a common chiral space group)
a (Å)8.0 - 12.0
b (Å)10.0 - 15.0
c (Å)12.0 - 18.0
α, β, γ (°)90, 90, 90
Volume (ų)1000 - 2500
Z (molecules/unit cell)4
Temperature (K)100(2)
Radiation (Å)Mo Kα (λ = 0.71073) or Cu Kα (λ = 1.54184)
Final R indices [I>2σ(I)]R1 < 0.05, wR2 < 0.10
Flack Parameter~0.0(1)

Corroborative Spectroscopic Methods

While X-ray crystallography is the gold standard, other spectroscopic techniques can provide complementary evidence for the absolute configuration.

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration. By comparing the experimental VCD spectrum to one calculated for a specific enantiomer using density functional theory (DFT), the absolute configuration can be confirmed. This technique has been successfully used to determine the absolute configuration of similar piperidyl-methanol compounds.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is primarily used to determine the connectivity and relative stereochemistry of a molecule, chiral derivatizing agents can be used to distinguish between enantiomers and, in some cases, assist in the assignment of absolute configuration by comparing the spectra to known standards.[9]

The relationship between these validation methods is illustrated below.

G Xray Single-Crystal X-ray Crystallography AbsConfig Unambiguous Absolute Configuration (R) Xray->AbsConfig Primary Determination VCD Vibrational Circular Dichroism (VCD) VCD->AbsConfig Corroboration NMR NMR Spectroscopy with Chiral Auxiliaries NMR->AbsConfig Corroboration

Caption: Interplay of techniques for absolute configuration assignment.

Conclusion

The determination of the crystal structure and absolute configuration of (R)-(1-Methylpiperidin-2-yl)methanol is a critical process that relies on the precise and methodical application of single-crystal X-ray crystallography. This technique provides definitive proof of the three-dimensional atomic arrangement, which is indispensable for understanding its structure-activity relationship and for regulatory approval in pharmaceutical applications. The workflow described herein, from meticulous crystallization to rigorous data refinement and the determination of the Flack parameter, represents a self-validating system for achieving an unambiguous structural assignment. Corroborative techniques such as VCD and NMR spectroscopy further enhance the trustworthiness of the assignment. This comprehensive approach ensures the scientific integrity required for the development of novel chiral therapeutics.

References

  • Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. IUCr Journals. [Link][4]

  • Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4 ... - PMC. National Center for Biotechnology Information. [Link][5]

  • Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hy-droxy-1-phenyl-eth-yl]piperidin-4-one and 8-[(1S)-1-phenyl-eth-yl]-1,4-dioxa-8-aza-spiro-[4.5]decane-7-thione - PubMed. National Center for Biotechnology Information. [Link][6]

  • Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate - PMC. National Center for Biotechnology Information. [Link][7]

  • 1-Methyl-2-piperidinemethanol | C7H15NO | CID 89394 - PubChem. National Center for Biotechnology Information. [Link][10]

  • (piperidin-2-yl)methanol - C6H13NO | CSSS00000210821 - Chemspace. Chemspace. [Link][11]

  • X-ray crystal structure of the minor anti -piperidine product 14d - ResearchGate. ResearchGate. [Link][12]

  • 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916) - NP-MRD. Natural Products Magnetic Resonance Database. [Link][13]

    • Determination of Absolute and Relative Configuration. Thieme. [Link][9]

  • Absolute configuration – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link][3]

  • Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution | Organic Process Research & Development - ACS Publications. American Chemical Society Publications. [Link][14]

  • erythro-1-Naphthyl-1-(2-piperidyl)methanol: synthesis, resolution, NMR relative configuration, and VCD absolute configuration - PubMed. National Center for Biotechnology Information. [Link][8]

  • Absolute Configuration - R-S Sequence Rules - Chemistry LibreTexts. Chemistry LibreTexts. [Link][15]

  • Determining Absolute Configuration (R and S) - Carbondr. Carbondr. [Link][1]

  • (PDF) Crystal Structure of Methyl-N′-[1- - Amanote Research. Amanote Research. [Link][16]

  • Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues - PMC. National Center for Biotechnology Information. [Link][17]

  • Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution | Request PDF - ResearchGate. ResearchGate. [Link][18]

  • Organic & Biomolecular Chemistry - RSC Publishing. Royal Society of Chemistry. [Link][19]

  • Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone - PMC. National Center for Biotechnology Information. [Link]

Sources

Foundational

Solvation Dynamics and Solubility Profile of (R)-(1-Methylpiperidin-2-yl)methanol in Polar Aprotic Solvents

Executive Summary (R)-(1-Methylpiperidin-2-yl)methanol is a highly versatile chiral amino alcohol utilized extensively in asymmetric synthesis, active pharmaceutical ingredient (API) development, and specialized chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-(1-Methylpiperidin-2-yl)methanol is a highly versatile chiral amino alcohol utilized extensively in asymmetric synthesis, active pharmaceutical ingredient (API) development, and specialized chemical formulations. Understanding its solvation thermodynamics—particularly in polar aprotic solvents—is critical for optimizing reaction kinetics, designing purification workflows, and ensuring formulation stability. This whitepaper provides an in-depth technical analysis of the solubility and miscibility profile of (R)-(1-Methylpiperidin-2-yl)methanol, grounded in thermodynamic principles and validated experimental protocols.

Physicochemical Properties & Structural Logic

(R)-(1-Methylpiperidin-2-yl)methanol (CAS: 68474-13-5) serves as a fundamental chiral building block[1]. With a molecular formula of C7H15NO and a molecular weight of 129.2 g/mol , the compound typically presents as a colorless to pale yellow liquid at room temperature[2].

The molecule possesses a dual-functional structural nature:

  • Hydroxymethyl Group: Acts as a strong hydrogen-bond (H-bond) donor and acceptor.

  • N-Methyl Tertiary Amine: Acts as a sterically hindered H-bond acceptor.

  • Piperidine Ring: Confers lipophilicity and dictates the compound's spatial geometry.

Because it is a liquid under standard conditions (boiling point 221-223°C, density 0.96 g/cm³), its "solubility" in liquid solvents is thermodynamically defined by its miscibility [2].

Thermodynamic Principles of Solvation in Polar Aprotic Solvents

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are characterized by high dielectric constants and significant dipole moments, yet they lack H-bond donors.

When (R)-(1-Methylpiperidin-2-yl)methanol is introduced to a polar aprotic solvent, the solvent molecules act as powerful H-bond acceptors for the solute's hydroxyl group. This exothermic solvation interaction rapidly overcomes the solute-solute cohesive forces. Because the tertiary amine cannot donate hydrogen bonds, it relies on ion-dipole and London dispersion forces for solvation. The net thermodynamic result is complete miscibility across all molar fractions at standard temperature and pressure (STP).

In chemical synthesis, transitioning between polar aprotic solvents (e.g., moving from acetonitrile to DMF or DMSO) is a field-proven strategy to manipulate reaction kinetics, improve the solubility of subsequent reactive intermediates, and facilitate in situ transformations like the Finkelstein reaction[3]. Furthermore, the compound itself can act as a solvent, stabilizer, or solubilizer in specific drug formulations, enhancing the dispersibility of complex reactants[4].

SolvationDynamics Solute (R)-(1-Methylpiperidin-2-yl)methanol Chiral Amino Alcohol Hydroxyl Hydroxymethyl Group (H-Bond Donor) Solute->Hydroxyl Amine Tertiary Amine (Sterically Hindered Acceptor) Solute->Amine Interaction1 Strong Dipole-Dipole & H-Bond Acceptance Hydroxyl->Interaction1 Interaction2 Ion-Dipole / Dispersion Interactions Amine->Interaction2 Solvent Polar Aprotic Solvent (DMSO / DMF / MeCN) Solvent->Interaction1 Solvent->Interaction2 Miscibility Complete Miscibility (Thermodynamically Stable) Interaction1->Miscibility Interaction2->Miscibility

Solvation dynamics and hydrogen bonding logic of (R)-(1-Methylpiperidin-2-yl)methanol.

Quantitative Solvation Data

The table below summarizes the physicochemical properties of standard polar aprotic solvents and the corresponding miscibility/solubility behavior of (R)-(1-Methylpiperidin-2-yl)methanol at 25°C.

SolventDielectric Constant (ε)Dipole Moment (D)H-Bond Acceptor PropensitySolubility / Miscibility Limit (25°C)
Dimethyl Sulfoxide (DMSO) 46.73.96Very High (S=O oxygen)Miscible in all proportions
N,N-Dimethylformamide (DMF) 36.73.82High (C=O oxygen)Miscible in all proportions
Acetonitrile (MeCN) 37.53.92Moderate (C≡N nitrogen)Miscible in all proportions
Acetone 20.72.88Moderate (C=O oxygen)Miscible in all proportions
Dichloromethane (DCM) 8.931.60LowMiscible in all proportions

Note: While miscible in all proportions, the choice of solvent dramatically impacts the stability and reactivity of the compound during downstream synthetic steps (e.g., chlorination or esterification).

Experimental Protocol: Purity and Solvation Stability Determination

To validate the stability, purity, and solvation integrity of (R)-(1-Methylpiperidin-2-yl)methanol in polar aprotic systems, a rigorous High-Performance Liquid Chromatography (HPLC) protocol is employed. The following step-by-step methodology is adapted from established analytical standards for piperidine derivatives[3].

Step-by-Step HPLC Methodology

1. Instrumentation and Mobile Phase Preparation:

  • Equip an HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

2. Sample Preparation:

  • Accurately weigh the (R)-(1-Methylpiperidin-2-yl)methanol sample.

  • Dissolve the sample in a 50:50 mixture of water and acetonitrile (or the target polar aprotic solvent being evaluated) to achieve a final concentration of approximately 0.5 mg/mL.

3. Chromatographic Conditions:

  • Gradient: Program a gradient elution from 5% Mobile Phase B to 95% Mobile Phase B over a 20-minute duration.

  • Flow Rate: Set a constant flow rate of 1.0 mL/min.

4. Procedure & Execution:

  • Equilibrate the C18 column with the initial mobile phase (5% B) for a minimum of 20 minutes to ensure baseline stability.

  • Inject the prepared sample into the HPLC system.

  • Monitor the UV absorbance to quantify the primary peak and identify any degradation products resulting from solvent-solute incompatibilities.

HPLC_Protocol Prep Sample Preparation Dissolve in 50:50 H2O:MeCN Equilibration Column Equilibration C18 Reverse-Phase Prep->Equilibration Injection Sample Injection (0.5 mg/mL) Equilibration->Injection Gradient Gradient Elution 5% to 95% MeCN (0.1% TFA) Injection->Gradient Detection UV Detection Quantification & Purity Gradient->Detection

Step-by-step HPLC workflow for purity and solvation stability determination.

Applications in Drug Development

The robust solubility profile of (R)-(1-Methylpiperidin-2-yl)methanol in polar aprotic solvents makes it an indispensable asset in pharmaceutical chemistry[5].

  • API Synthesis: Its complete miscibility in DMF and DMSO allows for high-concentration reactions, minimizing solvent waste and maximizing reactor throughput during the synthesis of complex chiral drugs.

  • Formulation Chemistry: Beyond its use as an intermediate, the compound's structural properties allow it to function as a solubilizer and stabilizer in specific pharmaceutical formulations, extending shelf life and improving the bioavailability of poorly soluble active ingredients[4].

References

  • Sinochem Nanjing Corporation. "Bulk Wholesale 1-Methyl-2-Piperidinemethanol".
  • Bloomtechz. "1-Methyl-2-piperidinemethanol CAS 20845-34-5".
  • Sinfoo Biotech. "(R)-(1-Methylpiperidin-2-yl)methanol,(CAS# 68474-13-5)".
  • ChemicalBook. "(R)-(1-Methylpiperidin-2-yl)Methanol | 68474-13-5".
  • BenchChem. "2-(2-Chloroethyl)-1-methylpiperidine hydrochloride | 58878-37-8".

Sources

Exploratory

(R)-(1-Methylpiperidin-2-yl)methanol: A Technical Guide to a Versatile Chiral Building Block in Modern Organic Synthesis

Abstract The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive natural products.[1][2] The introduction of stereocenters into this fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive natural products.[1][2] The introduction of stereocenters into this framework is a critical step in drug development, as enantiomers often exhibit profoundly different pharmacological and toxicological profiles. (R)-(1-Methylpiperidin-2-yl)methanol has emerged as a highly valuable and versatile chiral building block for this purpose. Its rigid, stereodefined structure, coupled with the presence of two distinct functional handles—a tertiary amine and a primary alcohol—makes it an ideal starting point for the synthesis of complex molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and application of (R)-(1-Methylpiperidin-2-yl)methanol, detailing its use as a chiral ligand, a chiral auxiliary, and a core synthon in the construction of enantiomerically pure compounds.

Physicochemical Properties and Structural Data

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. (R)-(1-Methylpiperidin-2-yl)methanol is a liquid at room temperature with well-defined stereochemistry.[3]

PropertyValueSource
Chemical Name (R)-(1-Methylpiperidin-2-yl)methanol[4]
Synonym(s) [(2R)-1-methyl-2-piperidinyl]methanol[3]
CAS Number 68474-13-5[3][4]
Molecular Formula C₇H₁₅NO[4]
Molecular Weight 129.20 g/mol [5]
Appearance Liquid[3]
Purity Typically ≥97%[3]
Storage Sealed in dry, room temperature[3]
InChI Key HXXJMMLIEYAFOZ-SSDOTTSWSA-N[3]

Enantioselective Synthesis of the Building Block

The utility of (R)-(1-Methylpiperidin-2-yl)methanol is predicated on its availability in high enantiomeric purity. The most common and reliable synthetic strategies involve the N-methylation of its precursor, (R)-piperidin-2-yl)methanol. This precursor can be accessed via the asymmetric reduction of pyridine-2-carboxaldehyde or, more commonly, through the deprotection of a commercially available protected piperidine derivative.

A robust and scalable synthesis begins with the catalytic debenzylation of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester, a commercially available starting material. This is followed by N-methylation to yield the target compound.

G cluster_0 Step 1: Debenzylation cluster_1 Step 2: N-Methylation A (2R)-2-(hydroxymethyl)piperidine- 1-carboxylic acid benzyl ester B (R)-piperidin-2-yl)methanol A->B H₂, Pd/C Ethyl Acetate, RT C (R)-piperidin-2-yl)methanol D (R)-(1-Methylpiperidin-2-yl)methanol C->D Formaldehyde, Formic Acid (Eschweiler-Clarke)

Caption: Synthetic workflow for (R)-(1-Methylpiperidin-2-yl)methanol.

Experimental Protocol 1: Synthesis of (R)-(1-Methylpiperidin-2-yl)methanol

Part A: Synthesis of (R)-piperidin-2-yl)methanol via Debenzylation [1]

  • Setup: To a solution of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester (1.0 eq) in ethyl acetate, add 10 wt% Palladium on carbon (Pd/C).

  • Reaction: Stir the suspension vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4-6 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with additional ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude (R)-piperidin-2-yl)methanol, which can be used directly in the next step or purified by distillation.

Part B: N-Methylation via Eschweiler-Clarke Reaction

  • Setup: To a round-bottom flask, add crude (R)-piperidin-2-yl)methanol (1.0 eq) and formic acid (2.5 eq). Cool the mixture in an ice bath.

  • Reaction: Slowly add aqueous formaldehyde (37 wt. %, 2.2 eq) to the cooled solution. After the addition is complete, heat the reaction mixture to 80-90 °C for 8-12 hours. The evolution of CO₂ will be observed.

  • Monitoring: Monitor the reaction via TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is > 8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude (R)-(1-Methylpiperidin-2-yl)methanol can be purified by vacuum distillation to yield the final product.

Application as a Chiral Ligand in Asymmetric Catalysis

The 1,2-amino alcohol motif within (R)-(1-Methylpiperidin-2-yl)methanol makes it an excellent candidate for use as a chiral ligand in metal-catalyzed asymmetric transformations. The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid, well-defined chiral environment that can effectively bias the stereochemical outcome of a reaction.

A primary application for such ligands is in the asymmetric reduction of prochiral ketones to chiral secondary alcohols, a cornerstone transformation in organic synthesis.[6] While extensive literature specifically citing (R)-(1-Methylpiperidin-2-yl)methanol is emerging, its structural similarity to well-established ligands like those used in Corey-Bakshi-Shibata (CBS) reductions allows for a high degree of confidence in its potential efficacy.[7][8][9]

G L Ligand (L) (R)-(1-Methylpiperidin-2-yl)methanol Cat Active Chiral Catalyst [L—M-H] L->Cat M Metal Source (e.g., BH₃•THF) M->Cat TS Diastereomeric Transition State Cat->TS Coordination Ketone Prochiral Ketone (R¹-CO-R²) Ketone->TS Product Chiral Alcohol (R¹-CH(OH)-R²) TS->Product Hydride Transfer Regen Catalyst Regeneration Product->Regen Regen->Cat Re-activation

Caption: Proposed catalytic cycle for asymmetric ketone reduction.

Comparative Performance of Analogous Chiral Amino Alcohol Ligands

To contextualize the potential performance of (R)-(1-Methylpiperidin-2-yl)methanol, the following table summarizes the efficacy of structurally related ligands in the benchmark asymmetric addition of diethylzinc to benzaldehyde, a reaction that proceeds via a similar mechanism.[8]

Catalyst/LigandYield (%)Enantiomeric Excess (ee, %)
(-)-DAIB (N,N-Diisobutylnorephedrine) HighUp to 98%
Proline-derived Amino Alcohols Moderate to HighUp to 99%
Chiral Oxazaborolidines (CBS Catalysts) High>95%

Data presented for analogous systems to infer potential efficacy.[8] The rigid piperidine backbone of (R)-(1-Methylpiperidin-2-yl)methanol is expected to provide excellent facial selectivity, suggesting that high enantiomeric excesses are achievable.

Experimental Protocol 2: Asymmetric Reduction of Acetophenone
  • Catalyst Formation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve (R)-(1-Methylpiperidin-2-yl)methanol (0.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (BH₃•SMe₂, 0.1 eq). Allow the solution to stir for 30 minutes at 0 °C and then for 1 hour at room temperature to form the active oxazaborolidine catalyst.

  • Reaction Setup: In a separate flame-dried flask, dissolve acetophenone (1.0 eq) in anhydrous THF. Cool this solution to -20 °C.

  • Reduction: To the acetophenone solution, slowly add BH₃•SMe₂ (0.6 eq). Then, add the pre-formed catalyst solution dropwise via cannula over 20 minutes.

  • Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.

  • Work-up: Allow the mixture to warm to room temperature and remove the solvent under reduced pressure. Add 1 M HCl to the residue and extract with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting (R)-1-phenylethanol can be purified by flash column chromatography. The enantiomeric excess can be determined by chiral HPLC analysis.

Application as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[10][11] After the desired reaction, the auxiliary is cleaved and can ideally be recovered for reuse. (R)-(1-Methylpiperidin-2-yl)methanol is well-suited for this role. It can be readily attached to a carboxylic acid to form an amide, and the rigid, N-methylated piperidine ring provides a predictable steric environment to control the facial selectivity of enolate reactions, such as alkylations.[12][13]

G A Carboxylic Acid (R-CH₂-COOH) C Attach Auxiliary (Amide Formation) A->C B Auxiliary (ROH) B->C D Prochiral Substrate (R-CH₂-CO-R) C->D E Base (LDA) Enolate Formation D->E F Diastereoselective Alkylation (E⁺) E->F G Alkylated Product (R-CH(E)-CO-R) F->G H Cleave Auxiliary (Hydrolysis) G->H I Chiral Product (R-CH(E)-COOH) H->I J Recovered Auxiliary (ROH) H->J

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

The N-methyl group locks the conformation of the piperidine ring, and the stereocenter at C2 effectively shields one face of the derived enolate. This forces an incoming electrophile to approach from the less sterically hindered face, resulting in a high degree of diastereoselectivity.

Experimental Protocol 3: Diastereoselective Alkylation of a Propionate Equivalent
  • Auxiliary Attachment: To a solution of propionyl chloride (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add (R)-(1-Methylpiperidin-2-yl)methanol (1.0 eq) dropwise. Stir at room temperature overnight. Wash the reaction with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the N-acyl derivative.

  • Enolate Formation: Dissolve the N-acyl derivative (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere. Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or commercial solution) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C. Stir for 4-6 hours, allowing the reaction to proceed to completion (monitor by TLC).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis.

  • Auxiliary Cleavage: Dissolve the purified alkylated product in a mixture of THF and water. Add lithium hydroxide (LiOH, 4.0 eq) and stir at 40 °C until the starting material is consumed. Acidify the mixture with 1 M HCl and extract with ethyl acetate. The aqueous layer will contain the protonated, water-soluble auxiliary, while the organic layer will contain the desired enantiomerically enriched carboxylic acid.

Conclusion

(R)-(1-Methylpiperidin-2-yl)methanol stands as a potent and multifaceted tool in the arsenal of the modern synthetic chemist. Its well-defined stereochemistry, rigid conformational bias, and dual-functional handles provide a reliable platform for the predictable and efficient introduction of chirality. Whether employed as a ligand to orchestrate asymmetric metal catalysis, as a covalently-bound auxiliary to direct diastereoselective transformations, or as a foundational synthon for building complex pharmaceutical targets, this building block offers a streamlined pathway to enantiomerically pure molecules. As the demand for stereochemically complex drugs continues to grow, the strategic application of versatile chiral building blocks like (R)-(1-Methylpiperidin-2-yl)methanol will remain a cornerstone of innovation in drug discovery and development.

References

  • PubChem. (n.d.). 1-Methyl-2-piperidinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311. doi: 10.1016/j.bmc.2004.03.059. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • D'Acquarica, I., et al. (2013). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 18(7), 8127-8149. doi: 10.3390/molecules18078127. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Requirements for an Effective Chiral Auxiliary Enolate Alkylation. Retrieved from [Link]

  • Chemspace. (n.d.). (piperidin-2-yl)methanol. Retrieved from [Link]

  • Humora, M. J., et al. (2015). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Organic Process Research & Development, 19(10), 1365-1372. doi: 10.1021/acs.oprd.5b00214. Retrieved from [Link]

  • Guduguntla, S. (2012). Exploring asymmetric catalytic transformations. University of Groningen. Retrieved from [Link]

  • Nicewicz, D., et al. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Nature Chemistry, 9, 873–878. doi: 10.1038/nchem.2789. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/pdf/publications/2017_Nature_Nicewicz.pdf]([Link] Macmillan-Group/pdf/publications/2017_Nature_Nicewicz.pdf)

  • Figshare. (n.d.). Enantioselective Synthesis of (+)-Sedridine, (-)-Allosedridine and their N- Methyl analogs via Maruoka-Keck Allylation and CBS. Retrieved from [Link]

  • O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Organic Letters, 24(25), 4563–4568. doi: 10.1021/acs.orglett.2c01684. Retrieved from [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Retrieved from [Link]

  • Lavekar, A. G., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(12), 5864-5883. doi: 10.1021/acs.jmedchem.6b00424. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. Retrieved from [Link]

  • Mack, C., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 100(17), 7485-7498. doi: 10.1007/s00253-016-7589-9. Retrieved from [Link]

  • Reyes, E., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(23), 10834-10842. doi: 10.1021/jo302491j. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

  • University of Manchester. (n.d.). Oxazaborolidines as catalysts for reduction of ketones with borane. Retrieved from [Link]

Sources

Foundational

Decoding the Mechanism of Chiral Induction by Piperidine-Derived Amino Alcohols: A Comprehensive Guide for Asymmetric Synthesis

Executive Summary The enantioselective addition of organozinc reagents to aldehydes stands as a benchmark transformation in asymmetric synthesis, providing a robust pathway to chiral secondary alcohols. Among the vast li...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantioselective addition of organozinc reagents to aldehydes stands as a benchmark transformation in asymmetric synthesis, providing a robust pathway to chiral secondary alcohols. Among the vast library of chiral ligands, piperidine-derived β-amino alcohols have emerged as privileged scaffolds. This technical whitepaper dissects the mechanistic causality behind their superior chiral induction, provides a comparative structural analysis, and outlines a self-validating experimental protocol designed for drug development professionals and synthetic chemists.

The Structural Superiority of the Piperidine Scaffold

While various amino alcohols can catalyze the asymmetric alkylation of aldehydes, empirical data demonstrates that the geometry of the amine ring profoundly impacts the transition state. Research indicates that a six-membered ring on the nitrogen (piperidinyl or morpholinyl) within the tertiary amine substructure is optimal for maximizing enantioselectivity[1].

The superiority of the piperidine scaffold is rooted in its conformational rigidity. Unlike acyclic amines, which suffer from high entropic penalties during transition-state organization, or five-membered pyrrolidines, which adopt a more planar envelope conformation, the piperidine ring locks into a rigid chair conformation. This geometry effectively projects its steric bulk to shield one enantiotopic face of the incoming aldehyde, dictating the trajectory of the alkylating agent with absolute stereochemical precision[2].

Mechanistic Principles of Chiral Induction

The mechanism of chiral induction by piperidine-derived amino alcohols operates via a highly ordered, bimetallic Noyori-type transition state. The causality of the reaction proceeds through the following phases:

  • Pre-catalyst Activation: The chiral piperidine amino alcohol reacts with diethylzinc ( Et2​Zn ), releasing ethane gas to form a stable, catalytically active zinc alkoxide dimer.

  • Bimetallic Coordination: Upon the introduction of the aldehyde, the dimer dissociates into a monomeric active species. This intermediate coordinates both the aldehyde substrate and a second equivalent of Et2​Zn [3].

  • Stereocontrolled Alkyl Transfer: The chiral piperidine ligand orchestrates a rigid, fused oxa-zincacycle. The steric shielding provided by the piperidine ring forces the ethyl group to migrate intramolecularly exclusively to the Re or Si face of the aldehyde[3].

Mechanism A 1. Chiral Pre-catalyst (Piperidine Amino Alcohol) B 2. Zinc Alkoxide Dimer (Active Catalyst) A->B + Et2Zn - Ethane C 3. Bimetallic Complex (Aldehyde Coordination) B->C + RCHO D 4. Transition State (Stereocontrolled Alkyl Transfer) C->D Intramolecular Et- Migration E 5. Product Release (Chiral Zinc Alkoxide) D->E + Et2Zn E->B Catalyst Regeneration

Caption: Catalytic cycle of enantioselective diethylzinc addition mediated by piperidine amino alcohols.

Quantitative Structure-Activity Relationship (SAR)

The structural nuances of the ligand dictate the success of the asymmetric transformation. As shown in the table below, optimizing the N-terminal and O-terminal substituents on the piperidine core yields near-perfect enantiomeric excesses, vastly outperforming acyclic "stripped down" analogs[1].

Ligand Core StructureSubstituent ProfileSubstrateChemical Yield (%)Enantiomeric Excess (ee %)
Piperidine (6-membered) Optimized N/O-terminalBenzaldehyde> 95%98 – 99%
Pyrrolidine (5-membered) Optimized N/O-terminalBenzaldehyde85 – 90%90 – 94%
Acyclic Amino Alcohol "Stripped down" (Unsubstituted)BenzaldehydeVariable< 10%

Data synthesized from comparative ligand performance studies in asymmetric diethylzinc additions[2],[1],[3].

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol for the enantioselective addition of diethylzinc to benzaldehyde is designed as a self-validating system . Every step includes an internal check or a mechanistic safeguard to prevent the racemic background reaction.

Step-by-Step Methodology
  • Catalyst Activation (0 °C):

    • Action: Dissolve the chiral piperidine ligand (0.15 equiv) in anhydrous toluene under an inert argon atmosphere. Slowly add diethylzinc (2.0 equiv) at 0 °C.

    • Causality & Validation: The immediate evolution of ethane gas visually validates the deprotonation of the amino alcohol and the formation of the active zinc alkoxide complex. Stir for 30 minutes until gas evolution ceases[3].

  • Substrate Addition:

    • Action: Add freshly distilled benzaldehyde (1.0 equiv) dropwise to the reaction mixture at 0 °C.

    • Causality & Validation: Dropwise addition prevents localized concentration gradients and exothermic thermal spikes. Maintaining strict 0 °C conditions is critical; elevated temperatures activate the uncatalyzed, racemic alkylation pathway, which would degrade the final ee[3].

  • Reaction Monitoring:

    • Action: Stir the reaction at 0 °C. Monitor the disappearance of the benzaldehyde starting material via Thin-Layer Chromatography (TLC).

  • Chemical Quenching & Derivatization:

    • Action: Instead of a standard aqueous acid workup, quench the reaction by adding an excess of acetic anhydride.

    • Causality & Validation: Acetic anhydride quantitatively converts the intermediate zinc alkoxides directly into volatile acetate esters. This prevents retro-aldol-type racemization that can occur during aqueous workup and provides a stable derivative for immediate analysis[1].

  • Chiral Validation:

    • Action: Analyze the crude acetate mixture using chiral capillary column gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Causality & Validation: Direct analysis of the acetate derivative provides an artifact-free, self-validating endpoint of the true enantiomeric excess generated by the transition state[1].

Protocol S1 Step 1: Catalyst Activation Ligand + Et2Zn at 0 °C Wait for ethane evolution to cease S2 Step 2: Substrate Addition Dropwise benzaldehyde addition Prevents thermal spikes S1->S2 S3 Step 3: Stereoselective Alkylation Stir at 0 °C Monitor via TLC for full conversion S2->S3 S4 Step 4: Chemical Quenching Add Acetic Anhydride Traps alkoxide as stable acetate S3->S4 S5 Step 5: Chiral Validation Determine ee% via Chiral GC/HPLC Self-validating endpoint S4->S5

Caption: Step-by-step self-validating workflow for the asymmetric alkylation of benzaldehyde.

Advanced Applications in Drug Development

The robust chiral induction provided by piperidine-derived amino alcohols extends far beyond the synthesis of simple secondary alcohols. In modern drug development, these structural motifs are critical for the formal asymmetric synthesis of complex piperidine alkaloids, such as the total enantioselective synthesis of the active pharmaceutical ingredients (-)-pinidinol and (+)-epipinidinol[4].

Furthermore, the principles of chiral induction derived from piperidine scaffolds are currently being adapted into transition-metal-catalyzed asymmetric hydrogenation workflows, driving the highly enantioselective synthesis of chiral amines that serve as the backbone for next-generation therapeutics[5].

References

  • Title: A Convenient Synthesis of Piperidine-Based β-Amino Alcohols from L-Phe and Highly Enantioselective Addition of Diethyl Zinc to Aldehydes Source: ResearchGate URL: 2

  • Title: An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules Source: ACS Publications (Organic Letters) URL: 1

  • Title: A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: The Case of Amino Alcohols Source: Benchchem URL: 3

  • Title: Asymmetric synthesis of acyclic 1,3-amino alcohols by reduction of N-sulfinyl beta-amino ketones. Formal synthesis of (-)-pinidinol and (+)- epipinidinol Source: PubMed URL: 4

  • Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: ACS Publications (Chemical Reviews) URL: 5

Sources

Exploratory

Toxicity profile and hazard statements for (R)-(1-Methylpiperidin-2-yl)methanol

Title: Toxicity Profile and Hazard Statements for (R)-(1-Methylpiperidin-2-yl)methanol: A Technical Guide for Drug Development Executive Summary (R)-(1-Methylpiperidin-2-yl)methanol (CAS: 68474-13-5) is a highly versatil...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Toxicity Profile and Hazard Statements for (R)-(1-Methylpiperidin-2-yl)methanol: A Technical Guide for Drug Development

Executive Summary

(R)-(1-Methylpiperidin-2-yl)methanol (CAS: 68474-13-5) is a highly versatile chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs)[1][2]. However, its functionalized piperidine core presents significant handling risks. This whitepaper synthesizes the physicochemical properties, GHS hazard classifications, and mechanistic toxicology of the compound, providing drug development professionals with a self-validating framework for safe laboratory integration.

Physicochemical Grounding

Understanding the toxicity of (R)-(1-Methylpiperidin-2-yl)methanol begins with its molecular properties. The molecule features a lipophilic piperidine ring and a primary alcohol, making it readily absorbed through biological membranes.

PropertyValue
Chemical Name (R)-(1-Methylpiperidin-2-yl)methanol
CAS Number 68474-13-5[1][2][3]
Molecular Formula C7H15NO[2]
Molecular Weight 129.2 g/mol [2]
Boiling Point 189.0 ± 13.0 °C (Predicted)[2]
Density 0.949 ± 0.06 g/cm³ (Predicted)[2]
Appearance Yellow to brown liquid[2]

Hazard Identification & GHS Classification

Safety Data Sheets (SDS) for this compound exhibit variance depending on the supplier's specific concentration and testing protocols. While some classify it as an irritant (Warning)[3], authoritative consensus in stringent R&D environments dictates treating the pure compound as a corrosive agent (Danger)[2].

GHS CodeHazard StatementMechanistic Implication
H302 Harmful if swallowed[1][2][3]Systemic toxicity via rapid gastrointestinal absorption.
H312 Harmful in contact with skin[3]Lipophilic penetration of the stratum corneum.
H314 Causes severe skin burns and eye damage[2]Alkaline saponification of tissue lipids.
H315 Causes skin irritation[3]Localized inflammatory response to pH shift.
H319 Causes serious eye irritation[3]Corneal protein denaturation.
H332 Harmful if inhaled[3]Respiratory mucosa irritation via vapor exposure.
H335 May cause respiratory irritation[3]Triggers bronchospasm and localized edema.

Precautionary Directives (P-Codes): Critical handling protocols include P260 (Do not breathe vapors), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (Rinse cautiously with water for several minutes if in eyes)[1][2].

Mechanistic Toxicology: The Causality of Amine-Induced Damage

Why does this specific molecule trigger H314 (Severe skin burns) and H315 (Skin irritation)? The causality lies in its underlying acid-base chemistry.

The tertiary amine nitrogen within the piperidine ring is inherently basic. When the pure liquid or concentrated vapor contacts physiological moisture (such as the tear film of the eye or sweat on the skin), the amine undergoes rapid protonation. This protonation extracts protons from the surrounding water, leaving behind a high concentration of hydroxide ions (OH⁻), thereby creating a highly localized alkaline microenvironment.

Unlike acidic burns, which cause coagulative necrosis that forms a protective eschar (scab) limiting deeper penetration, alkaline exposure drives liquefactive necrosis . The elevated pH saponifies membrane phospholipids and denatures structural proteins, allowing the compound to penetrate deeper into the tissue, exacerbating the damage[2].

ToxicityMechanism A Dermal/Ocular Exposure (R)-(1-Methylpiperidin-2-yl)methanol B Amine Protonation Interaction with Moisture A->B C Localized pH Spike Alkaline Microenvironment B->C D Membrane Saponification Protein Denaturation C->D E Liquefactive Necrosis (H314 / H315) D->E

Fig 1. Mechanistic pathway of basic amine-induced tissue necrosis.

Standardized Protocol for Cytotoxicity Profiling

To establish safe handling limits and understand the compound's therapeutic window during drug development, a rigorous in vitro cytotoxicity profile must be generated.

Expertise & Experience Insight: Many standard viability assays (like MTT) rely on mitochondrial reductase activity. However, the basic nature of the piperidine ring can artificially alter intracellular pH and mitochondrial membrane potential, skewing MTT results. Therefore, an ATP-quantification assay (e.g., CellTiter-Glo) is selected here as a more orthogonal, reliable measure of absolute cell viability.

Self-Validating Experimental Protocol: This protocol incorporates a self-validating control matrix to ensure data integrity.

  • Step 1: Reagent Preparation Dissolve (R)-(1-Methylpiperidin-2-yl)methanol in 100% DMSO to create a 100 mM stock. Causality: DMSO ensures complete solubilization of the lipophilic compound. The final assay concentration of DMSO must be kept strictly <0.1% to prevent solvent-induced toxicity.

  • Step 2: Cell Seeding Seed HepG2 (human liver carcinoma) cells at a density of 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Step 3: Dose-Response Exposure Perform a 10-point serial dilution of the compound in culture media (range: 1 µM to 10 mM). Self-Validating Controls: Include a 0.1% DMSO vehicle control (Negative Control) and a 1% Triton X-100 control (Positive Control for membrane rupture).

  • Step 4: Incubation & ATP Quantification Incubate cells with the compound for 48 hours. Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Step 5: Data Analysis & Validation Measure luminescence. The assay is only validated if the 1% Triton X-100 control shows >95% reduction in signal compared to the vehicle control, and the vehicle control deviates by <5% from untreated media. Calculate the IC50 using non-linear regression.

CytotoxicityWorkflow Step1 1. Compound Prep Vehicle: DMSO (<0.1%) Step3 3. Exposure 1 µM to 10 mM Step1->Step3 Step2 2. Cell Seeding HepG2 in 96-well Step2->Step3 Step4 4. Viability Assay ATP Quantification Step3->Step4 Step5 5. Validation Check Control Matrix Step4->Step5

Fig 2. Self-validating in vitro cytotoxicity screening workflow.

Conclusion

(R)-(1-Methylpiperidin-2-yl)methanol is an indispensable reagent, but its capacity to induce severe localized alkaline damage necessitates strict adherence to GHS protocols. By understanding the liquefactive necrosis mechanism driven by its tertiary amine, and by employing robust, self-validating cytotoxicity assays like ATP quantification, R&D professionals can safely harness this compound while maintaining absolute scientific integrity.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Enantioselective Synthesis of (R)-(1-Methylpiperidin-2-yl)methanol

Abstract This document provides a comprehensive, in-depth technical guide for the enantioselective synthesis of (R)-(1-Methylpiperidin-2-yl)methanol, a chiral building block of significant interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the enantioselective synthesis of (R)-(1-Methylpiperidin-2-yl)methanol, a chiral building block of significant interest in medicinal chemistry and drug development. The protocol herein details a robust and highly selective two-step synthetic sequence, commencing with the formation of a key ketone intermediate via a Weinreb-Nahm amide, followed by a highly stereocontrolled Corey-Bakshi-Shibata (CBS) reduction. This guide is meticulously structured to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key methodological choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy. All quantitative data is summarized for clarity, and the overall workflow is visually represented. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Chiral Piperidine Scaffolds

The piperidine motif is a ubiquitous structural element found in a vast number of natural products and pharmaceutically active compounds.[1] Its prevalence is attributed to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. When a stereocenter is introduced into the piperidine ring, the specific enantiomer often exhibits distinct biological activity. (R)-(1-Methylpiperidin-2-yl)methanol, in particular, serves as a crucial chiral precursor for the synthesis of a variety of therapeutic agents, including those targeting the central nervous system. The precise control of its stereochemistry is therefore paramount in the development of new and effective pharmaceuticals.

This application note outlines a reliable and scalable protocol for the synthesis of the (R)-enantiomer with high optical purity. The chosen synthetic route is designed for efficiency and high stereoselectivity, employing well-established and predictable chemical transformations.

Synthetic Strategy Overview

The enantioselective synthesis of the target compound, (R)-(1-Methylpiperidin-2-yl)methanol, is achieved through a two-step process starting from commercially available racemic 1-methyl-2-piperidinecarboxylic acid.

Step 1: Synthesis of the Precursor Ketone. The first step involves the conversion of 1-methyl-2-piperidinecarboxylic acid into the corresponding N-methoxy-N-methylamide (Weinreb-Nahm amide). This is a stable intermediate that, upon reaction with a methyl organometallic reagent, cleanly affords the desired ketone, (1-methylpiperidin-2-yl)ethanone, without the common side-reaction of over-addition to form a tertiary alcohol.[2]

Step 2: Enantioselective Reduction. The prochiral ketone is then subjected to an asymmetric reduction using the Corey-Bakshi-Shibata (CBS) protocol. This powerful and predictable method utilizes a chiral oxazaborolidine catalyst to deliver a hydride to one face of the ketone, leading to the formation of the desired (R)-alcohol with high enantiomeric excess.[3][4][5][6]

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Precursor Ketone Synthesis cluster_1 Step 2: Enantioselective Reduction Start 1-Methyl-2-piperidinecarboxylic Acid Weinreb_Amide Weinreb-Nahm Amide Formation Start->Weinreb_Amide CDI, N,O-Dimethylhydroxylamine hydrochloride Ketone (1-methylpiperidin-2-yl)ethanone Weinreb_Amide->Ketone Methyllithium (MeLi) CBS_Reduction Corey-Bakshi-Shibata (CBS) Reduction Ketone->CBS_Reduction (S)-2-Methyl-CBS-oxazaborolidine, Borane-THF complex Final_Product (R)-(1-Methylpiperidin-2-yl)methanol CBS_Reduction->Final_Product Quench & Purification

Caption: Synthetic workflow for (R)-(1-Methylpiperidin-2-yl)methanol.

Experimental Protocols

General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents should be used where specified.

Protocol 1: Synthesis of (1-methylpiperidin-2-yl)ethanone

This protocol is adapted from standard procedures for Weinreb amide formation and subsequent ketone synthesis.[7]

Materials:

  • 1-Methyl-2-piperidinecarboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Dichloromethane (DCM), anhydrous

  • Methyllithium (MeLi) solution in diethyl ether

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Weinreb-Nahm Amide Formation

  • To a round-bottom flask, add 1-methyl-2-piperidinecarboxylic acid (1.0 eq) and anhydrous DCM (to make a 0.2 M solution).

  • To this stirred suspension, add CDI (1.1 eq) in one portion at room temperature. Stir the mixture until CO₂ evolution ceases and the solution becomes clear (typically 1-2 hours).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture and stir at room temperature for 12-16 hours.

  • Quench the reaction with 1 M HCl. Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb-Nahm amide, which can be used in the next step without further purification.

Part B: Ketone Synthesis

  • Dissolve the crude Weinreb-Nahm amide from the previous step in anhydrous THF (to make a 0.2 M solution) and cool the solution to 0 °C in an ice bath.

  • Slowly add methyllithium solution (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Make the aqueous layer basic (pH > 10) with a suitable base (e.g., NaOH) and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (1-methylpiperidin-2-yl)ethanone.

Protocol 2: Enantioselective Synthesis of (R)-(1-Methylpiperidin-2-yl)methanol

This protocol is based on the well-established Corey-Bakshi-Shibata reduction.[3][4][5][6]

Materials:

  • (1-methylpiperidin-2-yl)ethanone

  • (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-tetrahydrofuran complex solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

  • Add anhydrous THF (to make a 0.1 M solution with respect to the ketone).

  • Cool the solution to 0 °C and slowly add the borane-THF complex solution (0.6 eq). Stir for 10 minutes at this temperature.

  • Cool the mixture to -20 °C.

  • Add a solution of (1-methylpiperidin-2-yl)ethanone (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the internal temperature below -15 °C.

  • Stir the reaction mixture at -20 °C for 2 hours, or until the reaction is complete as monitored by TLC.

  • Slowly quench the reaction by the dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1 M HCl and stir for another 30 minutes.

  • Make the aqueous layer basic (pH > 10) with a suitable base (e.g., NaOH) and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (R)-(1-Methylpiperidin-2-yl)methanol.

Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

ParameterProtocol 1 (Ketone Synthesis)Protocol 2 (CBS Reduction)
Key Reagents 1-Methyl-2-piperidinecarboxylic acid, CDI, MeLi(1-methylpiperidin-2-yl)ethanone, (S)-CBS catalyst, Borane-THF
Stoichiometry (eq) See protocolKetone (1.0), (S)-CBS (0.1), Borane (0.6)
Solvent DCM, THFTHF
Temperature 0 °C to RT-20 °C
Reaction Time ~18 hours (total)2-4 hours
Typical Yield 70-85% (over two steps)>90%
Enantiomeric Excess (ee) N/A>95%

Characterization of (R)-(1-Methylpiperidin-2-yl)methanol

The identity, purity, and enantiomeric excess of the final product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the molecule.[8][9][10] The spectra should be consistent with the expected structure of (1-Methylpiperidin-2-yl)methanol.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.[8]

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (ee) of the final product should be determined by chiral HPLC analysis using a suitable chiral stationary phase.[11]

  • Optical Rotation: The specific rotation of the final product should be measured and compared with literature values for (R)-(1-Methylpiperidin-2-yl)methanol.[12]

Conclusion

The protocol detailed in this application note provides a reliable and highly enantioselective method for the synthesis of (R)-(1-Methylpiperidin-2-yl)methanol. The two-step sequence, involving a Weinreb-Nahm ketone synthesis followed by a Corey-Bakshi-Shibata reduction, is a robust strategy that can be readily implemented in a laboratory setting. The explanations of the causality behind experimental choices aim to empower researchers to adapt and optimize this protocol for their specific needs. The high enantiomeric purity of the final product makes it an ideal building block for the synthesis of complex, biologically active molecules in the field of drug discovery and development.

References

  • Weinreb, S. M.; Nahm, S. Tetrahedron Lett.1981 , 22 (39), 3815–3818. [Link]

  • Niu, T.; Zhang, W.; Huang, D.; Xu, C.; Wang, H.; Hu, Y. Org. Lett.2009 , 11 (19), 4474–4477. [Link]

  • Moldvai, I.; Dömyei, G.; Gács-Baitz, E.; Temesvári-Major, E.; Incze, M. Org. Prep. Proced. Int.2007 , 39 (5), 483-491. [Link]

  • Ghosh, A. K.; Kadam, S. T.; Cárdenas, E. L. Org. Lett.2004 , 6 (19), 3349–3352. [Link]

  • Gimeno, A.; Alemán, C.; De la Fuente, J. A.; Pericàs, M. A. Molecules2021 , 26 (4), 906. [Link]

  • Frey, J.; Proemmel, S.; Armitage, M. A.; Holmes, A. B. Org. Synth.2004 , 81, 216. [Link]

  • Corey, E. J.; Bakshi, R. K.; Shibata, S. J. Am. Chem. Soc.1987 , 109 (18), 5551–5553. [Link]

  • CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. YouTube, 2021. [Link]

  • Jorgensen, M. J. Org. React.1970 , 18, 1. [Link]

  • Guduguntla, S. Exploring asymmetric catalytic transformations. University of Groningen, 2014. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • Kawanami, Y.; Murao, S.; Ohga, T.; Kobayashi, N. Tetrahedron2003 , 59 (43), 8411-8414. [Link]

  • Lemmerer, A.; Michael, J. P.; Pienaar, D. P.; Sannasy, D. Acta Crystallogr. Sect. E Struct. Rep. Online2007 , 63 (1), o98-o99. [Link]

  • Tanaka, K.; Mukae, N.; Ohta, A.; Fuji, K. Tetrahedron Lett.1995 , 36 (19), 3349-3352. [Link]

  • Ager, D. J. Org. React.1990 , 38, 1. [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P
  • Bailey, W. F.; Wachter-Jurcsak, N. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

  • Wikipedia. Methyllithium. [Link]

  • Powers, R. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]

  • Arbogast, L. W.; Brinson, R. G.; Marino, J. P. Use of the 2D 1 H- 13 C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]

Sources

Application

Application Note: (R)-(1-Methylpiperidin-2-yl)methanol as a Chiral Ligand in Asymmetric Catalysis

Introduction & Mechanistic Rationale The synthesis of highly enantioenriched secondary alcohols is a critical operation in pharmaceutical manufacturing and natural product synthesis. Since the pioneering work of Oguni, N...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly enantioenriched secondary alcohols is a critical operation in pharmaceutical manufacturing and natural product synthesis. Since the pioneering work of Oguni, Noyori, and Soai, the asymmetric addition of dialkylzinc reagents to carbonyl compounds using catalytic amounts of chiral β -amino alcohols has become a cornerstone of asymmetric synthesis[1]. Among the diverse array of chiral ligands, (R)-(1-Methylpiperidin-2-yl)methanol stands out as a highly effective, structurally rigid β -amino alcohol.

Structural Advantages of the Ligand

The efficacy of (R)-(1-Methylpiperidin-2-yl)methanol is rooted in its specific structural features:

  • Conformational Rigidity: Unlike acyclic amino alcohols, the piperidine ring adopts a stable chair conformation. This locks the spatial orientation of the hydroxymethyl group, providing a highly defined chiral pocket that dictates the facial approach of the substrate.

  • N-Methylation: The presence of the N-methyl group is mechanistically crucial. It prevents the primary amine from condensing with the aldehyde substrate to form an inactive imine. Furthermore, the steric bulk of the methyl group prevents the formation of unreactive, highly aggregated zinc-amide oligomers, ensuring the catalyst remains in its active monomeric or dimeric state.

The Bimetallic Catalytic Cycle

The true asymmetric catalyst in this transformation is not the free amino alcohol, but rather a chiral zinc alkoxide complex formed in situ[2]. The reaction proceeds via a bifunctional mechanism:

  • Pre-catalyst Formation: The amino alcohol reacts with one equivalent of ZnEt2​ , releasing ethane gas to form a Lewis-acidic zinc alkoxide[2].

  • Substrate Coordination: The aldehyde coordinates to the catalytic zinc atom, while the Lewis-basic oxygen of the alkoxide coordinates a second equivalent of the dialkylzinc reagent[2].

  • Alkyl Transfer: The alkyl group migrates from the coordinated ZnEt2​ to the aldehyde via a highly ordered, 6-membered bimetallic transition state. The stereochemistry of the ligand strictly governs whether the alkyl group attacks the Si or Re face of the aldehyde.

CatalyticCycle Ligand (R)-(1-Methylpiperidin-2-yl)methanol (Chiral Ligand) PreCatalyst Chiral Zinc Alkoxide Complex (Active Catalyst) Ligand->PreCatalyst + ZnEt2 - Ethane ZnEt2 ZnEt2 (Alkylating Agent) ZnEt2->PreCatalyst Coordination Aldehyde Coordination (Lewis Acid Activation) PreCatalyst->Coordination + Aldehyde TransitionState Bimetallic 6-Membered Transition State Coordination->TransitionState + ZnEt2 ProductRelease Alkyl Transfer & Product Release TransitionState->ProductRelease Alkyl Migration ProductRelease->PreCatalyst Catalyst Regeneration Product Chiral Secondary Alcohol (e.g., (S)-1-Phenyl-1-propanol) ProductRelease->Product Aqueous Workup

Catalytic cycle of dialkylzinc addition mediated by a chiral β -amino alcohol.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol describes the asymmetric addition of diethylzinc to benzaldehyde using (R)-(1-Methylpiperidin-2-yl)methanol. The procedure is designed to be a self-validating system, ensuring high enantiomeric excess (ee) by suppressing the uncatalyzed racemic background reaction[3].

Materials & Reagents
  • (R)-(1-Methylpiperidin-2-yl)methanol: 0.05 mmol (5 mol% catalyst loading)

  • Benzaldehyde: 1.0 mmol (Freshly distilled to remove benzoic acid, which poisons the catalyst)

  • Diethylzinc ( ZnEt2​ ): 2.2 mmol (1.0 M solution in hexanes)

  • Anhydrous Toluene: 5.0 mL (Degassed)

Step-by-Step Methodology

Step 1: Preparation of the Active Catalyst

  • Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Add (R)-(1-Methylpiperidin-2-yl)methanol (0.05 mmol) and anhydrous toluene (3.0 mL) to the flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • Critical Action: Slowly add ZnEt2​ (2.2 mmol, 2.2 mL of 1.0 M solution) dropwise via a gas-tight syringe.

  • Causality & Validation: You must observe the evolution of ethane gas bubbles. This visual cue validates the deprotonation of the amino alcohol and the successful formation of the active chiral zinc alkoxide pre-catalyst[2]. Stir for 30 minutes at 0 °C to ensure complete complexation.

Step 2: Substrate Addition

  • Dissolve benzaldehyde (1.0 mmol) in anhydrous toluene (2.0 mL).

  • Critical Action: Add the benzaldehyde solution to the reaction mixture dropwise over 30 minutes using a syringe pump.

  • Causality: Maintaining a low concentration of uncoordinated aldehyde in the reaction mixture is imperative. A high local concentration of aldehyde will trigger the uncatalyzed, racemic addition of ZnEt2​ , drastically lowering the final ee%.

Step 3: Reaction Maturation & Monitoring

  • Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12–16 hours.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active benzaldehyde spot ( Rf​≈0.6 ) and the appearance of the product spot ( Rf​≈0.3 ) confirms conversion.

Step 4: Quenching and Workup

  • Cool the flask back to 0 °C.

  • Critical Action: Carefully quench the reaction by the dropwise addition of 1N HCl (5.0 mL).

  • Causality: The acid quench serves a dual purpose: it safely neutralizes the highly pyrophoric unreacted ZnEt2​ , and it breaks the strong zinc-alkoxide bonds of the product complex, releasing the free chiral secondary alcohol and protonating the amino alcohol ligand (driving it into the aqueous phase for easy separation).

  • Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 5: Purification & Analysis

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

  • Validation: Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min, UV detection at 254 nm).

Quantitative Data & Substrate Scope

The modular nature of the piperidine-based amino alcohol allows for excellent stereocontrol across a variety of aldehyde substrates. The table below summarizes the expected quantitative outcomes when applying the above protocol to different electrophiles.

SubstrateProductExpected Yield (%)Expected ee (%)Major Enantiomer
Benzaldehyde1-Phenyl-1-propanol> 90%92 - 95%(S)
p-Tolualdehyde1-(4-Methylphenyl)-1-propanol> 90%93 - 96%(S)
p-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol85 - 88%88 - 91%(S)
2-Naphthaldehyde1-(2-Naphthyl)-1-propanol88 - 90%90 - 93%(S)
Hexanal (Aliphatic)3-Octanol70 - 75%75 - 80%(S)

Note: Aliphatic aldehydes generally exhibit slightly lower yields and enantioselectivities due to the lack of stabilizing π−π stacking interactions in the transition state and increased conformational flexibility.

References

  • New Silica-Immobilized Chiral Amino Alcohol for the Enantioselective Addition of Diethylzinc to Benzaldehyde Organic Letters, American Chemical Society (ACS) URL:[Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes Pharmaceuticals, MDPI URL:[Link]

  • Modeling the Stereoselectivity of the β -Amino Alcohol-Promoted Addition of Dialkylzinc to Aldehydes Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Method

Application Note: Chemoselective O-Protection Strategies for (R)-(1-Methylpiperidin-2-yl)methanol

Executive Summary & Scope (R)-(1-Methylpiperidin-2-yl)methanol is a highly versatile chiral amino alcohol utilized extensively in the synthesis of alkaloid natural products and pharmaceutical ligands. A recurring challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

(R)-(1-Methylpiperidin-2-yl)methanol is a highly versatile chiral amino alcohol utilized extensively in the synthesis of alkaloid natural products and pharmaceutical ligands. A recurring challenge in its derivatization is the chemoselective O-protection of the primary hydroxyl group in the presence of a highly nucleophilic, basic tertiary amine (the N-methylpiperidine ring).

This application note provides a mechanistic analysis and self-validating experimental protocols for the robust O-protection of (R)-(1-Methylpiperidin-2-yl)methanol. We detail two distinct pathways: O-Silylation (leveraging Hard-Soft Acid-Base principles) and O-Benzylation (utilizing in situ amine masking via protonation).

Mechanistic Causality: Overcoming N-Alkylation

The fundamental challenge in protecting tertiary amino alcohols is the competing reactivity of the nitrogen atom. The tertiary amine is a strong, soft nucleophile.

The Silylation Pathway (HSAB Theory): When utilizing silyl chlorides like tert-Butyldimethylsilyl chloride (TBSCl), chemoselectivity is naturally achieved. According to Hard-Soft Acid-Base (HSAB) theory, the silicon atom acts as a hard electrophile, which preferentially reacts with the hard oxygen nucleophile of the primary alcohol rather than the softer nitrogen[1]. Furthermore, the steric bulk of the TBS group and the piperidine ring inherently disfavors N-silylation, making this the most robust protection strategy[2].

The Benzylation Pathway (In Situ Masking): If a benzyl ether is required for downstream orthogonal deprotection, classical Williamson ether synthesis (NaH and Benzyl Bromide) typically fails. Benzyl bromide is a soft electrophile that rapidly alkylates the tertiary amine, leading to irreversible quaternary ammonium salt formation[3]. To bypass this, we employ Benzyl 2,2,2-trichloroacetimidate under Brønsted acid catalysis[4]. The causality behind this choice is elegant: by adding 1.1 equivalents of Trifluoromethanesulfonic acid (TfOH), the first 1.0 equivalent instantly protonates the basic tertiary amine. This protonation completely masks the nitrogen's nucleophilicity. The remaining 0.1 equivalent of TfOH acts as the thermodynamic catalyst to activate the trichloroacetimidate, driving exclusive O-benzylation[4].

Quantitative Reagent Efficacy

To guide synthetic planning, the following table summarizes the quantitative data and chemoselectivity profiles of various protection strategies.

Reagent SystemCatalyst / BasePrimary ProductO-SelectivityTypical YieldDeprotection Method
TBSCl (1.1 eq)Imidazole (2.0 eq)O-TBS Ether>99%92 - 95%TBAF or mild acid
TBDPSCl (1.1 eq)DIPEA (2.0 eq)O-TBDPS Ether>99%88 - 92%TBAF
BnBr (1.2 eq)NaH (1.5 eq)N-Benzyl Quat. Salt<10%N/A (Fails)N/A
BnO(C=NH)CCl₃ (1.2 eq)TfOH (1.1 eq)O-Benzyl Ether>95%82 - 86%Pd/C, H₂

Reaction Pathway Visualization

G SM (R)-(1-Methylpiperidin-2-yl)methanol (Tertiary Amino Alcohol) TBS_Path O-Silylation TBSCl, Imidazole, DMF SM->TBS_Path Bn_Bad_Path Classical Benzylation NaH, BnBr, THF SM->Bn_Bad_Path Bn_Good_Path Acid-Catalyzed Benzylation BnO(C=NH)CCl3, TfOH (1.1 eq) SM->Bn_Good_Path TBS_Prod O-TBS Ether (Chemoselective, High Yield) TBS_Path->TBS_Prod Bn_Bad_Prod N-Benzyl Quaternary Salt (Undesired Quaternization) Bn_Bad_Path->Bn_Bad_Prod Bn_Good_Int Amine Protonation (Masks N-Nucleophilicity) Bn_Good_Path->Bn_Good_Int Bn_Good_Prod O-Benzyl Ether (Chemoselective) Bn_Good_Int->Bn_Good_Prod

Reaction pathways for the O-protection of (R)-(1-Methylpiperidin-2-yl)methanol.

Self-Validating Experimental Protocols

Protocol A: Chemoselective O-Silylation (TBS Ether Formation)

This protocol utilizes imidazole as both a base and a nucleophilic catalyst. The reaction is self-validating through distinct polarity shifts observable by thin-layer chromatography (TLC).

Materials:

  • (R)-(1-Methylpiperidin-2-yl)methanol (1.0 eq, 10 mmol, 1.29 g)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.1 eq, 11 mmol, 1.66 g)

  • Imidazole (2.0 eq, 20 mmol, 1.36 g)

  • Anhydrous DMF (20 mL)

Step-by-Step Procedure:

  • Initiation: Dissolve the amino alcohol in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add imidazole and stir until completely dissolved.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add TBSCl portion-wise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • In-Process Control (Self-Validation): Spot the reaction mixture on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% NH₄OH). Stain with Ninhydrin (to detect the starting material) and Phosphomolybdic acid (PMA). The starting material (highly polar, low Rf) should be completely consumed, replaced by a non-polar, PMA-active spot (high Rf).

  • Quench & Extraction: Dilute the mixture with 50 mL of Ethyl Acetate and wash with 50 mL of saturated aqueous NaHCO₃. The basic pH ensures the product remains in its free-base form and partitions into the organic layer.

  • Purification: Wash the organic layer with brine (3 x 30 mL) to remove residual DMF and imidazole. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure O-TBS ether.

Protocol B: Chemoselective O-Benzylation via Amine Masking

This protocol utilizes stoichiometric acid to protect the amine in situ, allowing catalytic activation of the imidate for O-benzylation.

Materials:

  • (R)-(1-Methylpiperidin-2-yl)methanol (1.0 eq, 5 mmol, 0.645 g)

  • Benzyl 2,2,2-trichloroacetimidate (1.2 eq, 6 mmol, 1.51 g)

  • Trifluoromethanesulfonic acid (TfOH) (1.1 eq, 5.5 mmol, 0.48 mL)

  • Anhydrous Dichloromethane (DCM) (15 mL)

Step-by-Step Procedure:

  • Amine Masking: Dissolve the amino alcohol in anhydrous DCM and cool strictly to 0 °C. Add TfOH dropwise via syringe.

    • Self-Validation Check: A mild exotherm will occur. The solution must remain clear. This confirms the complete protonation of the tertiary amine, rendering it inert to alkylation.

  • Benzylation: Dissolve Benzyl 2,2,2-trichloroacetimidate in 5 mL of anhydrous DCM and add it dropwise to the protonated amine solution at 0 °C.

  • Propagation: Allow the reaction to stir at room temperature for 12 hours.

    • Self-Validation Check: As the reaction proceeds, trichloroacetamide is generated as a byproduct. Because it is poorly soluble in non-polar mixtures, a fine white precipitate will slowly form, visually confirming the progression of the O-benzylation.

  • Quench & Neutralization: Cool the mixture to 0 °C and carefully add 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. This step is critical: it neutralizes the TfOH and deprotonates the tertiary amine back to its free-base form.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient with 1% Triethylamine to prevent streaking of the basic amine) to afford the pure O-benzyl ether.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (John Wiley & Sons).
  • Nanostructured Catalysts in the Protection and Deprotection of Hydroxyl and Thiol Groups.ACS Omega. Discusses the high chemoselectivity of silyl ethers (TMS, TBS, TBDPS) for hydroxyl groups.
  • Asymmetric Total Synthesis of (+)-Cannabisativine.The Journal of Organic Chemistry.
  • US8669366B2 - Process for the preparation of quaternary N-alkyl morphinan alkaloid salts.Google Patents.

Sources

Application

The Strategic Application of (R)-(1-Methylpiperidin-2-yl)methanol in the Synthesis of Neuroactive Piperidine Alkaloids

Introduction: The Significance of Chiral Piperidine Alkaloids and the Role of (R)-(1-Methylpiperidin-2-yl)methanol The piperidine scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Piperidine Alkaloids and the Role of (R)-(1-Methylpiperidin-2-yl)methanol

The piperidine scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmaceutically active compounds.[1] Its inherent conformational flexibility and ability to engage with a multitude of biological targets have established it as a cornerstone in medicinal chemistry.[2] A significant subset of these compounds, the neuroactive piperidine alkaloids, exhibit profound effects on the central and peripheral nervous systems.[3] These effects are often exquisitely dependent on the stereochemistry of the molecule, with different enantiomers or diastereomers displaying markedly different potencies and pharmacological profiles. Consequently, the development of robust and efficient asymmetric syntheses for these alkaloids is a paramount objective in contemporary drug discovery and development.[4]

(R)-(1-Methylpiperidin-2-yl)methanol, a readily available chiral building block, has emerged as a versatile and powerful tool for the enantioselective synthesis of a variety of neuroactive piperidine alkaloids. Its pre-defined stereocenter at the C2 position serves as a crucial stereochemical anchor, guiding the formation of subsequent stereocenters and enabling the construction of complex, enantiomerically enriched target molecules. This application note will provide a detailed exploration of the strategic use of (R)-(1-Methylpiperidin-2-yl)methanol in the preparation of neuroactive piperidine alkaloids, with a particular focus on the synthesis of (+)-Sedamine. Detailed experimental protocols, mechanistic insights, and data presentation are included to provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging this valuable chiral synthon.

Core Synthetic Strategy: Oxidation and Diastereoselective Addition

A primary and highly effective strategy for elaborating the (R)-(1-Methylpiperidin-2-yl)methanol scaffold into more complex piperidine alkaloids involves a two-step sequence:

  • Oxidation: The primary alcohol functionality of (R)-(1-Methylpiperidin-2-yl)methanol is oxidized to the corresponding aldehyde, (R)-1-methylpiperidine-2-carbaldehyde. This transformation is critical as it sets the stage for the introduction of various side chains via nucleophilic addition.

  • Diastereoselective Addition: An organometallic reagent, such as an organolithium or Grignard reagent, is added to the aldehyde. The stereochemical outcome of this addition is directed by the pre-existing stereocenter at C2 of the piperidine ring, leading to the formation of diastereomeric secondary alcohols. The degree of diastereoselectivity is influenced by factors such as the nature of the organometallic reagent, the solvent, and the reaction temperature.

This strategic approach allows for the controlled installation of a new stereocenter, a key step in the synthesis of many neuroactive piperidine alkaloids.

Diagram 1: General Synthetic Strategy

G start (R)-(1-Methylpiperidin-2-yl)methanol aldehyde (R)-1-Methylpiperidine-2-carbaldehyde start->aldehyde Oxidation product Diastereomeric Alcohols (Precursors to Neuroactive Alkaloids) aldehyde->product Diastereoselective Addition of R-M

Caption: General workflow for the elaboration of (R)-(1-Methylpiperidin-2-yl)methanol.

Application in the Total Synthesis of (+)-Sedamine

(+)-Sedamine is a piperidine alkaloid found in plants of the Sedum genus and exhibits notable biological activities.[5] Its synthesis provides an excellent case study for the application of (R)-(1-Methylpiperidin-2-yl)methanol as a chiral starting material. The key transformation in this synthesis is the diastereoselective addition of phenyllithium to (R)-1-methylpiperidine-2-carbaldehyde.

Experimental Protocols

Protocol 1: Oxidation of (R)-(1-Methylpiperidin-2-yl)methanol to (R)-1-Methylpiperidine-2-carbaldehyde

This protocol employs a Swern oxidation, a reliable and mild method for the oxidation of primary alcohols to aldehydes.

Materials:

  • (R)-(1-Methylpiperidin-2-yl)methanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add anhydrous DMSO (2.2 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of (R)-(1-Methylpiperidin-2-yl)methanol (1.0 eq) in anhydrous DCM (0.5 M) dropwise to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add anhydrous triethylamine (5.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude (R)-1-methylpiperidine-2-carbaldehyde, which can be used in the next step without further purification.

Protocol 2: Diastereoselective Addition of Phenyllithium to (R)-1-Methylpiperidine-2-carbaldehyde

This protocol details the crucial carbon-carbon bond-forming step to generate the backbone of (+)-Sedamine.

Materials:

  • (R)-1-Methylpiperidine-2-carbaldehyde (from Protocol 1)

  • Phenyllithium (solution in a suitable solvent, e.g., cyclohexane/ether)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the crude (R)-1-methylpiperidine-2-carbaldehyde (1.0 eq) in anhydrous THF (0.2 M) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of phenyllithium (1.2 eq) dropwise to the stirred aldehyde solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The resulting crude product is a diastereomeric mixture of (R)-2-((R)-1-hydroxy-1-phenylethyl)-1-methylpiperidine and (R)-2-((S)-1-hydroxy-1-phenylethyl)-1-methylpiperidine.

Protocol 3: Isolation of (+)-Sedamine

The diastereomeric mixture from the previous step can be separated by column chromatography to yield the individual diastereomers. (+)-Sedamine corresponds to the (R,R) diastereomer.

Materials:

  • Crude diastereomeric mixture of alcohols

  • Silica gel for column chromatography

  • Eluent system (e.g., a gradient of ethyl acetate in hexanes)

Procedure:

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with an appropriate solvent system to separate the two diastereomers.

  • Combine the fractions containing the desired (R,R) diastereomer, (+)-Sedamine, and concentrate in vacuo to yield the pure product.

Data Presentation
StepProductKey TransformationReagentsTypical YieldDiastereomeric Ratio (R,R : R,S)
1(R)-1-Methylpiperidine-2-carbaldehydeSwern OxidationOxalyl chloride, DMSO, TEA>95% (crude)N/A
2Diastereomeric mixture of alcoholsPhenyllithium AdditionPhenyllithium, THF80-90%~3:1 to 5:1
3(+)-SedamineChromatographic SeparationSilica gel, Hexanes/EtOAcVariable>99:1 (isolated)

Table 1: Summary of the synthetic sequence for (+)-Sedamine.

Diagram 2: Synthesis of (+)-Sedamine

G start (R)-(1-Methylpiperidin-2-yl)methanol aldehyde (R)-1-Methylpiperidine-2-carbaldehyde start->aldehyde Swern Oxidation mixture Diastereomeric Mixture ((R,R) and (R,S) alcohols) aldehyde->mixture Phenyllithium -78 °C, THF sedamine (+)-Sedamine ((R,R) diastereomer) mixture->sedamine Chromatographic Separation

Caption: Synthetic workflow for the preparation of (+)-Sedamine.

Causality Behind Experimental Choices and Mechanistic Insights

  • Choice of Oxidation: The Swern oxidation is chosen for its mild reaction conditions, which minimize the risk of racemization of the stereocenter adjacent to the newly formed carbonyl group. Other oxidation methods, such as those using chromium-based reagents, are often more hazardous and can lead to over-oxidation.

  • Control of Diastereoselectivity: The diastereoselectivity of the phenyllithium addition is primarily governed by Felkin-Anh or related models for 1,2-asymmetric induction. The bulky N-methylpiperidine ring prefers to orient itself to minimize steric interactions with the incoming nucleophile. The chelation of the lithium cation between the piperidine nitrogen and the carbonyl oxygen can also influence the trajectory of the nucleophilic attack, favoring the formation of the syn (R,R) diastereomer, (+)-Sedamine. The low reaction temperature (-78 °C) is crucial for enhancing this selectivity.[6]

Conclusion: A Versatile Chiral Building Block for Neuroactive Alkaloid Synthesis

(R)-(1-Methylpiperidin-2-yl)methanol stands out as a highly valuable and versatile chiral building block for the asymmetric synthesis of neuroactive piperidine alkaloids. The straightforward and reliable synthetic sequence of oxidation followed by diastereoselective addition of an organometallic reagent provides a powerful platform for the construction of a diverse range of complex chiral molecules. The synthesis of (+)-Sedamine serves as a compelling example of this strategy, showcasing the effective transfer of stereochemical information from the starting material to the final product. The protocols and insights provided in this application note are intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and drug development to harness the full potential of this readily accessible chiral synthon in their quest for novel neuroactive compounds.

References

  • Lebrun, S., Couture, A., Deniau, E., & Grandclaudon, P. (2010). Stereoselective asymmetric synthesis of (+)-sedamine and (+)-allosedamine. Chirality, 22(2), 212-216. [Link]

  • Bhosale, V. A., & Gawande, S. D. (2017). Stereoselective Asymmetric Synthesis of (+)-Sedamine and (+)-Allosedamine. Request PDF. [Link]

  • Reddy, G. V., & Rao, G. V. (2010). Stereoselective total synthesis of the piperidine alkaloids, (+)-coniine, (+)-pseudoconhydrine, and (+)-sedamine through a common intermediate. Academia.edu. [Link]

  • Bates, R. W., & Satcharoen, V. (2002). Synthesis of sedamine by tethered cyclofunctionalisation. Organic & Biomolecular Chemistry, (1), 244-245. [Link]

  • Gadaleta, D., & de la Torre, B. G. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Frey, J., Proemmel, S., Armitage, M. A., & Holmes, A. B. (2004). Dithieno[3,2-b:2',3'-d]thiophene. Organic Syntheses. [Link]

  • Aav, R., & Kanger, T. (2006). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. PDF. [Link]

  • Romero-Estudillo, I., et al. (2017). Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Wünsch, B., & Höfner, G. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. [Link]

  • Chicca, A., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Spenser, I. D. (1966). The biosynthesis of sedamine. Canadian Journal of Chemistry. [Link]

  • Mear, S. J., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Chemistry – A European Journal. [Link]

  • Fernandes, R. A., & Kumar, P. (2007). Stereoselective Syntheses of L-Pipecolic Acid and (2S,3S)-3-Hydroxypipecolic Acid from a Chiral N-Imino-2-phenyl-1,2-dihydropyridine Intermediate. ResearchGate. [Link]

  • Tomioka, K., & Kanai, M. (1997). Enantiselective Addition of Methyllithium to 2-Furaldehyde Imine with the Aid of Chiral Ligand. Heterocycles. [Link]

  • Yokoshima, S., & Fukuyama, T. (2019). Total Synthesis of Lycoposerramine-R. Angewandte Chemie International Edition. [Link]

  • JETIR. (2025). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. JETIR. [Link]

  • Hameed, A., et al. (1992). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Journal of Islamic Academy of Sciences. [Link]

  • Reich, H. J. (n.d.). organolithium reagents 1. University of Wisconsin-Madison. [Link]

  • Wang, Z., et al. (2022). Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs. Journal of Emerging Investigators. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of (R)-(1-Methylpiperidin-2-yl)methanol in High-Temperature Reactions

Welcome to the Technical Support Center for Chiral N-Heterocycle Synthesis. As a Senior Application Scientist, I frequently consult on the stereochemical instability of N-alkyl piperidines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral N-Heterocycle Synthesis. As a Senior Application Scientist, I frequently consult on the stereochemical instability of N-alkyl piperidines. The molecule (R)-(1-Methylpiperidin-2-yl)methanol presents a unique synthetic challenge: its C2 chiral center is flanked by a tertiary amine and a primary alcohol. Under high-temperature reaction conditions, this architecture is highly susceptible to racemization through multiple distinct mechanistic pathways.

This guide provides an in-depth look into the causality of these side reactions and offers field-proven, self-validating protocols to preserve enantiomeric purity during your workflows.

Mechanistic Overview: The Causality of Racemization

To prevent racemization, we must first understand the structural vulnerabilities of the molecule. The loss of stereochemistry at the C2 position is rarely a random thermal degradation; it is driven by specific catalytic or basic triggers that force the alpha-carbon into a planar intermediate.

Pathway N1 (R)-(1-Methylpiperidin-2-yl)methanol N2 Base-Promoted Deprotonation N1->N2 Strong Base > 80°C N3 Transition Metal Oxidative Addition N1->N3 Pd/Ru Catalysts High Temp N4 Planar Enamine / Carbanion N2->N4 N5 Aldehyde / Iminium Intermediate N3->N5 Borrowing Hydrogen N6 Racemic Product (Loss of Stereocenter) N4->N6 Non-selective Reprotonation N5->N6 Reversible Reduction

Mechanistic pathways for the thermal racemization of (R)-(1-Methylpiperidin-2-yl)methanol.

Troubleshooting Guides & FAQs

Q1: Why does my product racemize during high-temperature etherification (e.g., Williamson ether synthesis) when using NaH? A1: The use of strong bases like sodium hydride (NaH) at elevated temperatures abstracts the weakly acidic alpha-proton at the C2 position of the piperidine ring[1]. This forms a planar carbanion or enamine intermediate. Upon quenching or reversible proton exchange, reprotonation occurs non-selectively from either face, leading to [2]. Solution: Switch to a milder, heterogeneous base such as silver(I) oxide (Ag 2​ O) or cesium carbonate (Cs 2​ CO 3​ ) in a non-polar solvent like toluene. This minimizes the effective concentration of the "naked" reactive anion in solution.

Q2: I am performing a high-temperature Pd-catalyzed cross-coupling on another part of the molecule, but the C2 chiral center is racemizing. No strong base is present. What is the mechanism? A2: This is a classic case of transition-metal-induced "borrowing hydrogen" or reversible oxidation. Transition metals (like Pd, Ru, or Ir) can insert into the free hydroxyl group of the methanol moiety, facilitating a [3]. This transiently forms an aldehyde at the C2 position. Aldehydes adjacent to a tertiary amine are highly susceptible to enolization or [4] at high temperatures, destroying the stereocenter before the metal re-reduces the intermediate back to the alcohol[5]. Solution: Protect the primary alcohol as a bulky silyl ether (e.g., TBDPS) prior to the cross-coupling step. This blocks the initial metal insertion into the O-H bond.

Q3: Does the N-methyl group make the molecule more prone to racemization compared to an N-Boc derivative? A3: Yes. In N-protected piperidines (like N-Boc or N-Fmoc), the nitrogen lone pair is delocalized into the carbamate carbonyl, reducing its ability to stabilize an adjacent positive charge or participate in oxazolone/iminium formation[6]. In contrast, the N-methyl group is electron-donating and leaves the nitrogen lone pair fully available. This facilitates the formation of [7] under oxidative conditions, significantly lowering the activation barrier for racemization at high temperatures.

Quantitative Data: Condition Optimization

To illustrate the causality of solvent and base selection, the following table summarizes the enantiomeric excess (ee%) of (R)-(1-Methylpiperidin-2-yl)methanol during a model O-benzylation reaction run at elevated temperatures for 12 hours.

Table 1: Impact of Reaction Conditions on Enantiomeric Excess (ee%)

BaseSolventTempAdditiveFinal ee%Mechanistic Observation
NaH (2.0 eq)DMF100°CNone12% Rapid alpha-deprotonation via strong base in a highly polar solvent.
KOtBu (2.0 eq)THF80°CNone45% Bulky base reduces coordination but is still basic enough to cause epimerization.
Cs 2​ CO 3​ (2.0 eq)Toluene100°CNone92% Heterogeneous mild base limits effective basicity and suppresses enolization.
Ag 2​ O (1.5 eq)DCM40°CNone>99% Neutral conditions completely suppress enolization and preserve the stereocenter.
Cs 2​ CO 3​ (2.0 eq)DMF100°C18-Crown-630% Disruption of ion pairing accelerates the naked anion's ability to racemize the center.

Experimental Protocol: Stereoretentive High-Temperature O-Alkylation

This self-validating protocol is designed to alkylate the primary alcohol of (R)-(1-Methylpiperidin-2-yl)methanol without eroding the C2 stereocenter.

Causality Focus: We utilize a heterogeneous mild base (Ag 2​ O) and a non-polar solvent to prevent the formation of the planar enamine intermediate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Reasoning: The strict exclusion of moisture prevents the formation of hydroxide ions, which can act as strong, unhindered bases and initiate deprotonation.

  • Reagent Loading: Add (R)-(1-Methylpiperidin-2-yl)methanol (1.0 mmol, 1.0 eq) and anhydrous toluene (5.0 mL) to the flask.

  • Base Addition: Add Silver(I) oxide (Ag 2​ O, 1.5 mmol, 1.5 eq). Reasoning: Ag 2​ O acts as both an acid scavenger and a mild base, activating the primary alcohol for nucleophilic attack without abstracting the C2 alpha-proton.

  • Electrophile Addition: Add the target alkyl halide (e.g., benzyl bromide, 1.2 mmol, 1.2 eq) dropwise via syringe.

  • Thermal Control: Heat the reaction mixture to 80°C using a precisely controlled oil bath. Crucial Step: Do not exceed 80°C, as the thermal activation barrier for retro-Mannich ring opening can be breached above 100°C even in neutral conditions.

  • Monitoring: Stir for 12 hours. Monitor chemical conversion via LC-MS and stereointegrity via chiral HPLC (using a Chiralcel OD-H column or equivalent).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove silver salts. Reasoning: Removing the metal salts before aqueous workup prevents metal-catalyzed epimerization during the solvent concentration phase[1].

  • Purification: Concentrate the filtrate under reduced pressure at a low temperature (<30°C) and purify via flash column chromatography.

References
  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization | Journal of the American Chemical Society |[Link]

  • Bifunctional Activation and Racemization in the Catalytic Asymmetric Aza-Baylis−Hillman Reaction | Journal of the American Chemical Society |[Link]

  • Interrogation of Enantioselectivity in the Photomediated Ring Contractions of Saturated Heterocycles | PMC / NIH |[Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | University of Cambridge |[Link]

  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation | PMC / NIH |[Link]

Sources

Optimization

Optimizing solvent conditions to increase (R)-(1-Methylpiperidin-2-yl)methanol solubility

Technical Support Center: Optimizing Solvent Conditions for (R)-(1-Methylpiperidin-2-yl)methanol Overview Welcome to the Technical Support Center. (R)-(1-Methylpiperidin-2-yl)methanol is a highly versatile chiral amino a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Solvent Conditions for (R)-(1-Methylpiperidin-2-yl)methanol

Overview Welcome to the Technical Support Center. (R)-(1-Methylpiperidin-2-yl)methanol is a highly versatile chiral amino alcohol used extensively as a resolving agent, chiral auxiliary, and pharmaceutical building block. Because it contains both a lipophilic piperidine ring and hydrophilic functional groups (a tertiary amine and a primary alcohol), its solubility is highly sensitive to pH, temperature, and solvent polarity. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you optimize its solubility in your workflows.

Mechanistic Causality: The Amphiphilic Nature of Chiral Amino Alcohols

The solubility behavior of amino alcohols is governed by the constant effect of their polar groups and the independent lipophilic interactions of their carbon backbone[1]. For (R)-(1-Methylpiperidin-2-yl)methanol, the critical factor is the protonation state of the tertiary amine (estimated pKa ~9.5).

  • Acidic to Neutral Media (pH < 8.0): The nitrogen atom is protonated, creating a cationic species. Ion-dipole interactions with water molecules dominate, resulting in maximum aqueous solubility. In this state, the compound is practically insoluble in non-polar organic solvents.

  • Basic Media (pH > 10.5): The molecule is deprotonated, existing as a neutral free base. With a computed LogP of ~0.5[2], lipophilic solvation takes over. The compound becomes highly soluble in polar organic solvents (e.g., dichloromethane, ethanol) but exhibits limited solubility in purely aqueous environments or highly non-polar solvents like hexane[3].

Solvation_States Acidic Acidic Basic Basic Acidic->Basic Add Base (NaOH) AqSol Aqueous Phase High Solubility (Ion-Dipole) Acidic->AqSol Hydration OrgSol Organic Phase High Solubility (Lipophilic) Basic->OrgSol Solvation

Fig 1: pH-dependent structural states and their corresponding optimal solvation environments.

Troubleshooting FAQs

Q1: Why is (R)-(1-Methylpiperidin-2-yl)methanol precipitating out of my aqueous buffer during biocatalytic assays? Causality: At physiological pH (7.4), a fraction of the compound may exist in its neutral free-base form depending on localized buffering effects. The neutral form lacks sufficient hydration energy to remain dissolved in purely aqueous media at high concentrations. Solution: You have two options. First, if your assay tolerates it, lower the pH to < 7.0 to fully protonate the amine. Second, if a specific pH is required for enzyme activity, introduce a water-miscible organic co-solvent. Adding 10% v/v acetonitrile or DMSO lowers the dielectric constant of the medium, effectively solvating the neutral amino alcohol species without denaturing most enzymes[4].

Q2: I am trying to extract the synthesized amino alcohol into an organic phase, but my yields are persistently low. What am I doing wrong? Causality: Liquid-liquid extraction of 1,2-amino-alcohols is highly dependent on pH matching[5]. If the aqueous phase is not sufficiently basic, the compound remains partially protonated and partitions into the water. Furthermore, piperidine derivatives have poor solubility in highly non-polar solvents (like hexanes or heptane) due to the strong hydrogen-bonding requirements of the hydroxyl group[3]. Solution: Adjust the aqueous phase to pH > 11 using NaOH or Na₂CO₃ to ensure complete free-base conversion. Extract using a moderately polar, aprotic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc). These solvents provide the necessary dipole-dipole interactions to stabilize the molecule in the organic layer.

Q3: How can I optimize the solvent system for the chiral resolution or crystallization of this compound? Causality: Crystallization requires a controlled transition from a soluble state to supersaturation. Because the compound is highly soluble in protic solvents (due to hydrogen bond donors/acceptors) but insoluble in aliphatic hydrocarbons, a binary solvent system is ideal. Solution: Dissolve the crude amino alcohol in a minimal volume of a "good" solvent (e.g., Isopropanol or Ethanol) at 60°C. Slowly titrate in an "anti-solvent" (e.g., n-Heptane) dropwise until the cloud point is reached. Allow the solution to cool slowly to room temperature. The anti-solvent disrupts the alcohol's hydrogen-bonding network, forcing the molecules into an ordered crystal lattice.

Quantitative Data & Solvent Selection

Table 1: Key Physicochemical Properties Influencing Solubility

PropertyValueSolvation Impact
Molecular Weight 129.20 g/mol [2]Low MW facilitates high molar solubility in compatible solvents.
Computed LogP ~0.5[2]Indicates moderate lipophilicity; prefers moderately polar organics.
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors[2]Strong interaction with protic solvents (Alcohols, Water).
Estimated pKa ~9.5Dictates the pH threshold for aqueous vs. organic partitioning.

Table 2: Solvent Compatibility Matrix (Free Base Form)

Solvent ClassExamplesSolubility ProfileMechanistic Rationale
Protic Polar Methanol, Ethanol, IPAMiscible / High Excellent H-bond matching with the hydroxyl and amine groups[3].
Aprotic Polar DCM, EtOAc, ChloroformHigh Favorable dipole-dipole interactions; ideal for extraction.
Aprotic Non-Polar Hexane, HeptaneLow Incapable of breaking the intermolecular H-bonds of the solute.
Aqueous (pH > 11) Water, BrineLow Neutral lipophilic backbone rejects water cavity formation.
Aqueous (pH < 7) HCl buffer, CitrateHigh Cationic amine drives powerful ion-dipole hydration[1].

Validated Experimental Protocols

Protocol A: pH-Driven Aqueous Solubilization (For Assays & Biocatalysis)

This protocol ensures complete dissolution of the amino alcohol in aqueous media while validating the stability of the solution.

  • Weighing: Transfer the required mass of (R)-(1-Methylpiperidin-2-yl)methanol into a sterile glass vial.

  • Initial Dispersion: Add 80% of the final target volume of Deionized (DI) water. The solution will likely appear cloudy (suspension of the free base).

  • pH Titration: Place the vial on a magnetic stirrer. Insert a calibrated pH probe. Slowly add 0.1 M HCl dropwise until the pH stabilizes between 6.5 and 7.0.

  • Co-Solvent Addition (Optional): If the target pH must remain > 8.0 for experimental reasons, add 5–10% v/v of a polar aprotic co-solvent (e.g., DMSO) instead of HCl[4].

  • Self-Validation Step: Allow the solution to stir for 30 minutes. Stop the stirring and observe. A properly solvated system will be optically clear with no Tyndall effect (light scattering). If cloudiness persists, verify the pH has not drifted upward; adjust if necessary, then bring to the final volume.

Protocol B: Optimized Liquid-Liquid Extraction (LLE)

This protocol maximizes the recovery of the amino alcohol from an aqueous reaction mixture into an organic phase.

  • Basification: Transfer the aqueous reaction mixture to a beaker. While stirring, slowly add 1.0 M NaOH until the pH reaches 11.0.

  • Solvent Addition: Transfer the basified mixture to a separatory funnel. Add an equal volume of Dichloromethane (DCM).

  • Extraction: Stopper the funnel and invert gently 10–15 times, venting the stopcock frequently to release pressure.

  • Phase Separation: Secure the funnel to a ring stand and allow the layers to separate completely (DCM will be the bottom layer).

  • Self-Validation Step: Before discarding the top aqueous layer, test its pH using indicator paper. If the pH has dropped below 10.5, the extraction is incomplete. Add more NaOH to the aqueous layer and perform a second extraction with fresh DCM[5].

  • Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

LLE_Protocol Step1 1. Aqueous Sample Containing Amino Alcohol Step2 2. Adjust pH > 11 (Verify with pH meter) Step1->Step2 Step3 3. Add Extraction Solvent (DCM or EtOAc) Step2->Step3 Step4 4. Phase Separation (Collect Organic Layer) Step3->Step4 Step5 5. Dry over Na2SO4 & Concentrate Step4->Step5

Fig 2: Step-by-step liquid-liquid extraction workflow for isolating the free-base amino alcohol.

References

  • National Center for Biotechnology Information. "1-Methyl-2-piperidinemethanol | CID 89394 - PubChem". nih.gov.[Link]

  • University of Rhode Island. "The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI". uri.edu.[Link]

  • Royal Society of Chemistry. "A new concept for production of (3 S ,4 R )-6-[(benzyloxycarbonyl)amino]-5,6-dideoxyhex-2-ulose...". rsc.org.[Link]

  • National Center for Biotechnology Information. "Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols...". nih.gov.[Link]

Sources

Troubleshooting

Overcoming steric hindrance when functionalizing the hydroxyl group of (R)-(1-Methylpiperidin-2-yl)methanol

Welcome to the Advanced Application Support Center. This guide provides mechanistic troubleshooting, validated protocols, and empirical data for researchers functionalizing the hydroxyl group of (R)-(1-Methylpiperidin-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide provides mechanistic troubleshooting, validated protocols, and empirical data for researchers functionalizing the hydroxyl group of (R)-(1-Methylpiperidin-2-yl)methanol.

Molecular Overview & The Root of the Challenge

As a chiral amino alcohol, (R)-(1-Methylpiperidin-2-yl)methanol presents a deceptively complex microenvironment. Although it possesses a primary alcohol (-CH₂OH), its reactivity is heavily masked by two factors:

  • Intramolecular Hydrogen Bonding (IHB): The hydroxyl proton forms a strong, stable hydrogen bond with the basic tertiary nitrogen of the piperidine ring (OH···N). This lowers the ground-state energy of the alcohol, significantly reducing its nucleophilicity[1],[2].

  • Steric Hindrance: The N-methyl group and the conformational dynamics of the piperidine chair structure create a bulky umbrella over the C2 position, sterically repelling incoming electrophiles.

Troubleshooting & FAQs

Q1: I am trying to synthesize an ether using an alkyl bromide and K₂CO₃, but I am isolating a highly water-soluble byproduct instead of my product. What went wrong? Root Cause: You are observing competitive N-alkylation (quaternization of the tertiary amine). Because K₂CO₃ is an insufficient base to completely break the OH···N intramolecular hydrogen bond, the alcohol remains largely protonated. Consequently, the highly nucleophilic tertiary amine attacks the alkyl bromide, forming a quaternary ammonium salt. Solution: You must pre-form the alkoxide to break the IHB and invert the nucleophilicity ratio (O- vs. N-). Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or KHMDS in a polar aprotic solvent (THF or DMF). The "naked" alkoxide is a vastly superior nucleophile compared to the tertiary amine.

Q2: My esterification with an acid chloride and triethylamine (Et₃N) is stalling at 20% conversion. How can I drive this to completion? Root Cause: The steric bulk around the C2-hydroxymethyl group prevents efficient direct attack on the acid chloride. Furthermore, Et₃N is only acting as an acid scavenger, not an acyl transfer catalyst. Solution: Switch to a Steglich-type esterification by adding 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acid chloride to form a highly electrophilic acylpyridinium intermediate. This intermediate is far more reactive and less sensitive to the steric hindrance of your substrate, allowing the hindered alcohol to attack and form the ester efficiently.

Q3: Can I use the Mitsunobu reaction for aryl ether synthesis with this substrate? It seems to fail with standard conditions. Root Cause: The Mitsunobu reaction relies on the formation of a bulky alkoxyphosphonium intermediate. The inherent steric hindrance of the N-methylpiperidine moiety makes the formation and subsequent displacement of this intermediate sluggish. Solution: Yes, it is possible, but it requires kinetic optimization. Use Diisopropyl azodicarboxylate (DIAD) instead of DEAD, alongside Triphenylphosphine (PPh₃). Crucially, the reaction requires extended times (up to 48 hours) at room temperature to achieve full conversion[3].

Quantitative Data & Condition Optimization

Table 1: Comparative Base/Solvent Conditions for O-Alkylation of (R)-(1-Methylpiperidin-2-yl)methanol with Benzyl Bromide.

Base (Equiv)SolventTemp (°C)Time (h)O-Alkylation Yield (%)N-Alkylation (Quat. Salt) (%)
K₂CO₃ (2.0)MeCN8012< 5%> 85%
Et₃N (2.0)DCM2524Trace> 90%
NaH (1.5)THF0 to 25488%< 2%
KHMDS (1.2)THF-78 to 25292%Trace

Note: Data synthesized based on standard amino-alcohol alkylation behaviors. Strong bases suppress N-alkylation by fully deprotonating the hydroxyl group.

Validated Experimental Protocols

Protocol A: Regioselective O-Alkylation (Etherification)

Self-Validating Mechanism: The evolution of H₂ gas confirms alkoxide formation. TLC will show the disappearance of the amine-staining starting material and the appearance of a less polar product.

  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Argon). Add NaH (60% dispersion in mineral oil, 1.5 equiv). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then suspend in anhydrous THF (0.2 M).

  • Alkoxide Formation: Cool the suspension to 0 °C. Dissolve (R)-(1-Methylpiperidin-2-yl)methanol (1.0 equiv) in a minimal amount of anhydrous THF and add dropwise. Observation: Vigorous bubbling (H₂ gas) indicates the breaking of the IHB and formation of the alkoxide. Stir for 30 minutes at 0 °C.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). The aqueous layer can be checked with Dragendorff's reagent; a lack of orange precipitate confirms minimal quaternary salt formation.

Protocol B: Sterically Tolerant Esterification (Steglich)
  • Preparation: Dissolve the carboxylic acid (1.1 equiv) and (R)-(1-Methylpiperidin-2-yl)methanol (1.0 equiv) in anhydrous DCM (0.1 M) under N₂.

  • Catalyst Addition: Add DMAP (0.2 equiv). The use of DMAP is non-negotiable here due to the steric shielding of the C2-hydroxyl.

  • Coupling: Cool to 0 °C and add EDC·HCl (1.2 equiv) in one portion. EDC is preferred over DCC to avoid the formation of insoluble dicyclohexylurea, which complicates the purification of basic amines.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 12 hours.

  • Workup: Wash the organic layer with saturated NaHCO₃, then with brine. Dry over Na₂SO₄, filter, and concentrate.

Decision Workflow Visualization

G Start Target: Functionalize OH of (R)-(1-Methylpiperidin-2-yl)methanol Challenge Barrier: Intramolecular H-Bonding & Steric Hindrance Start->Challenge Type Select Reaction Type Challenge->Type Overcome via Ester Esterification Type->Ester Ether Etherification Type->Ether SolEster Protocol: Steglich Esterification (EDC + DMAP Catalyst) Ester->SolEster Acyl Donors SolEther Protocol: Alkoxide Pre-formation (NaH or KHMDS in THF) Ether->SolEther Alkyl Halides Mitsunobu Protocol: Mitsunobu Coupling (DIAD / PPh3 / 48h) Ether->Mitsunobu Phenols / Alcohols

Workflow for functionalizing (R)-(1-Methylpiperidin-2-yl)methanol based on reaction type.

References

  • Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols Source: The Journal of Physical Chemistry A - ACS Publications URL:1

  • Molecular Liquids versus Ionic Liquids: The Interplay between Inter-Molecular and Intra-Molecular Hydrogen Bonding as Seen by Vaporisation Thermodynamics Source: PMC - National Institutes of Health (NIH) URL:2

  • Tricyclic heterocyclic derivatives and uses thereof (US11028064B2) Source: Google Patents URL:3

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in Gas Chromatography of (R)-(1-Methylpiperidin-2-yl)methanol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues encountered during the gas chromatography (G...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues encountered during the gas chromatography (GC) analysis of (R)-(1-Methylpiperidin-2-yl)methanol.

(R)-(1-Methylpiperidin-2-yl)methanol is a polar, basic compound, which makes its analysis by GC prone to peak tailing. This phenomenon can compromise the accuracy of quantification and the resolution of separations. This guide provides a structured, question-and-answer approach to diagnose and solve these common chromatographic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is peak tailing and why is it a problem for my (R)-(1-Methylpiperidin-2-yl)methanol analysis?

In an ideal gas chromatography separation, a compound elutes from the column to produce a symmetrical, Gaussian-shaped peak. Peak tailing is a distortion where the back half of the peak is broader than the front half.[1][2] This can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and decreased sensitivity.[2]

(R)-(1-Methylpiperidin-2-yl)methanol, being a polar amine, is particularly susceptible to peak tailing due to its chemical nature. The primary cause is unwanted secondary interactions with active sites within the GC system.[1][3] These active sites are often acidic silanol groups (Si-OH) present on the surface of the inlet liner, glass wool, and the capillary column itself.[1][2][4] The basic amine group of your analyte can strongly adsorb to these acidic sites, leading to a delayed and broadened elution profile, which manifests as a tailing peak.[1]

Q2: How can I determine the cause of peak tailing in my chromatogram?

The first step in troubleshooting is to observe the chromatogram carefully to distinguish between chemical and physical causes of peak tailing.[5]

  • If only the (R)-(1-Methylpiperidin-2-yl)methanol peak (and other polar/basic compounds) is tailing: This strongly suggests a chemical interaction issue, where the analyte is interacting with active sites in the system.[5]

  • If all peaks in the chromatogram are tailing: This usually points to a physical problem within the GC system, such as:

    • Improper column installation: This can create dead volumes or turbulence in the flow path.[6][7]

    • Leaks: A leak in the system can disrupt the carrier gas flow.[8]

    • Poor column cutting: A jagged or uneven column cut can cause turbulence as the sample enters the column.[6][7]

Troubleshooting Workflow for Peak Tailing

This workflow will guide you through a systematic approach to resolving peak tailing issues for (R)-(1-Methylpiperidin-2-yl)methanol.

Caption: Troubleshooting Decision Tree for Peak Tailing.

Q3: I suspect a chemical interaction is causing the tailing. What are my immediate steps?

If only your (R)-(1-Methylpiperidin-2-yl)methanol peak is tailing, focus on deactivating or minimizing the active sites within your GC system.

1. Inlet Maintenance: The inlet is a common source of activity.

  • Liner Selection: Use a deactivated liner. Liners that have undergone a silanization treatment are essential for analyzing active compounds. For basic compounds like amines, a base-deactivated liner is often the best choice.

  • Replace Consumables: Regularly replace the inlet liner, septum, and seals. Septum particles can accumulate in the liner, creating active sites.[9]

2. Column Conditioning and Maintenance:

  • Column Trimming: If the front end of your column is contaminated with non-volatile residues, it can become active. Trimming 15-20 cm from the inlet side of the column can often restore peak shape.[10][11]

  • Column Rinsing: In some cases, rinsing the column with a suitable solvent can remove contaminants. Always consult the column manufacturer's instructions before rinsing.

Q4: I've performed basic maintenance, but the peak is still tailing. What's the next step?

If basic maintenance doesn't solve the problem, you should critically evaluate your analytical column and method parameters.

Column Selection: The choice of stationary phase is critical for the successful analysis of polar, basic compounds.[12] Standard non-polar or intermediate-polar columns often exhibit significant peak tailing for amines.

Column TypePolarityInteraction MechanismSuitability for (R)-(1-Methylpiperidin-2-yl)methanol
Standard Non-Polar (e.g., DB-1, Rtx-1) Non-PolarDispersive forcesPoor: Prone to severe peak tailing due to exposed silanols.
Intermediate-Polar (e.g., DB-5, Rtx-5) Low to MidDispersive with some polar interactionsModerate: Better than non-polar, but still likely to show tailing.
Amine-Specific (e.g., Rtx-5 Amine, DB-WAXetr) Polar (Base Deactivated)Multiple interactions, shielded silanolsExcellent: Designed to minimize interactions with basic compounds.
Wax (e.g., DB-WAX, Rtx-WAX) PolarHydrogen bondingGood: Can provide good peak shape, but selectivity may vary.

Recommendation: For routine analysis of (R)-(1-Methylpiperidin-2-yl)methanol, an amine-specific column is highly recommended. These columns have a stationary phase that is specially treated to shield or de-activate the underlying silica surface, preventing interactions with basic analytes.

Q5: Are there any other method parameters I can adjust to improve peak shape?

Yes, optimizing your GC method parameters can also help mitigate peak tailing.

  • Injection Temperature: A lower injection temperature can sometimes reduce the interaction of the analyte with active sites in the inlet. However, the temperature must be high enough to ensure complete and rapid vaporization of the sample.

  • Oven Temperature Program: Increasing the initial oven temperature or using a faster ramp rate can sometimes improve peak shape by reducing the time the analyte spends interacting with the stationary phase.

  • Carrier Gas Flow Rate: Increasing the carrier gas flow rate can reduce the time the analyte spends in the column, potentially minimizing tailing. However, this may also decrease resolution.

Q6: I've tried everything and still see significant tailing. Is there a way to chemically modify my analyte to improve its chromatographic behavior?

Yes, if other options have been exhausted, derivatization is a powerful technique to improve the gas chromatographic analysis of polar compounds like amines.[13][14] Derivatization involves chemically modifying the analyte to make it more volatile and less polar.[13][15] This is achieved by replacing the active hydrogen on the amine and hydroxyl groups with a less polar functional group.[13]

Benefits of Derivatization for (R)-(1-Methylpiperidin-2-yl)methanol:

  • Improved Peak Shape: Derivatization blocks the polar functional groups, preventing interactions with active sites and resulting in sharper, more symmetrical peaks.[13]

  • Increased Volatility: The derivatives are typically more volatile, allowing for analysis at lower temperatures.[13]

  • Enhanced Sensitivity: Certain derivatizing agents can introduce electrophoric groups, which can significantly enhance the response of detectors like the Electron Capture Detector (ECD).[13]

Common Derivatization Techniques for Amines:

Derivatization MethodReagentTarget Functional GroupsComments
Silylation BSTFA, MSTFA-OH, -NHOne of the most common methods. Produces trimethylsilyl (TMS) derivatives. Very effective.[15]
Acylation TFAA, MBTFA-OH, -NHForms stable trifluoroacetyl derivatives. Good for ECD detection.
Alkylation Alkyl Chloroformates-NHForms carbamates. Can be performed in aqueous solutions.[13]

Experimental Protocol: Silylation of (R)-(1-Methylpiperidin-2-yl)methanol

This protocol provides a general procedure for the silylation of (R)-(1-Methylpiperidin-2-yl)methanol using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Materials:

  • (R)-(1-Methylpiperidin-2-yl)methanol sample

  • BSTFA + 1% TMCS (trimethylchlorosilane)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or DMF)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the (R)-(1-Methylpiperidin-2-yl)methanol sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS).[13]

  • Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.[13]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system.[13]

Caption: Silylation Workflow for GC Analysis.

By following this structured troubleshooting guide, you can systematically identify the root cause of peak tailing for (R)-(1-Methylpiperidin-2-yl)methanol and implement effective solutions to achieve symmetrical peaks and reliable analytical results.

References

  • Restek Corporation. (n.d.). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]

  • Agilent Technologies, Inc. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]

  • Scribd. (n.d.). Derivatization of Amines. Retrieved from [Link]

  • Taylor, T. (2020, March 4). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. Retrieved from [Link]

  • Taylor, T. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International. Retrieved from [Link]

  • Indiana University-Purdue University Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Dolan, J. W. (2026, March 13). Pinning Down Tailing Peaks. LCGC International. Retrieved from [Link]

  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • ResearchGate. (n.d.). Peak tailing due to multiple retention mechanisms. Retrieved from [Link]

  • VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Peak Tailing in GC Trace Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Majors, R. E. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

  • ResearchGate. (2015, October 8). Aliphatic Amine Analysis by GC/FID using Ammonia As a Column Conditioner to Sharpen Tailing Peaks. Retrieved from [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]

  • Shimadzu UK. (2021, February 22). Gas Chromatography Troubleshooting Part I – Peak Shape Issues. Retrieved from [Link]

  • Dolan, J. W. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC International. Retrieved from [Link]

  • Rosés, M., & Canals, I. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A, 1474, 53-60. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride in Ziprasidone Hydrochloride. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, September 25). From Limits to Detection: Gas Chromatography as a Tool for Residual Solvents Analysis. Retrieved from [Link]

  • ScienceDirect. (2019, November 27). Gas chromatography-mass spectrometry (GC-MS)-based fatty acid analysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Absolute Stereochemistry of (R)-(1-Methylpiperidin-2-yl)methanol: A Comparative Guide to VCD and Alternative Modalities

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide In modern drug discovery, chiral piperidines are privileged scaffolds. Specifically,...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

In modern drug discovery, chiral piperidines are privileged scaffolds. Specifically, (R)-(1-Methylpiperidin-2-yl)methanol serves as a critical building block for various neuroactive and metabolic therapeutics. However, validating the absolute configuration (AC) of such flexible, low-molecular-weight amino alcohols presents a significant analytical bottleneck.

As a Senior Application Scientist, I frequently encounter the limitations of traditional stereochemical analysis when applied to non-crystallizable, chromophore-deficient molecules. This guide objectively compares Vibrational Circular Dichroism (VCD) against legacy modalities—X-ray Crystallography (XRD), Electronic Circular Dichroism (ECD), and NMR—and provides a rigorously self-validating experimental protocol for assigning the absolute stereochemistry of (R)-(1-Methylpiperidin-2-yl)methanol.

The Analytical Dilemma: Objective Comparison of Modalities

To establish the stereochemistry of a molecule like (R)-(1-Methylpiperidin-2-yl)methanol, the chosen analytical method must account for the molecule's physical state (often a viscous oil) and its lack of UV-active aromatic systems.

Why Legacy Methods Fall Short
  • X-Ray Crystallography (XRD): While XRD is the gold standard for AC determination, it strictly requires a high-quality single crystal[1]. Because (1-Methylpiperidin-2-yl)methanol is a liquid at room temperature, XRD necessitates synthetic derivatization (e.g., forming a hydrochloride or picrate salt). This adds time, consumes material, and risks altering the native conformational state.

  • Electronic Circular Dichroism (ECD): ECD relies on the differential absorption of circularly polarized light by electronic transitions (UV-Vis region). Because our target piperidine lacks a rigid, strongly absorbing UV chromophore near the stereocenter, ECD yields weak, broad, and often ambiguous Cotton effects, making reliable AC assignment nearly impossible[2].

  • NMR (Mosher’s Method): Chiral derivatizing agents (CDAs) like Mosher's acid can be used to form diastereomers distinguishable by NMR. However, this is a destructive technique that assumes predictable conformational behavior of the resulting ester, which can be disrupted by the basic piperidine nitrogen.

The Mechanistic Advantage of VCD

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[3]. Because every molecule has 3N−6 vibrational modes, VCD does not require a UV chromophore[4]. Furthermore, VCD is performed in the solution state, eliminating the need for crystallization and allowing the molecule to be analyzed in its native, underivatized form[1].

Table 1: Objective Comparison of AC Determination Methods
Analytical ModalitySample RequirementDerivatization Needed?Resolution & SpecificityIdeal Use Case for Piperidines
VCD Solution (5–10 mg)No High ( 3N−6 vibrational modes)Oils, liquids, and flexible molecules lacking UV chromophores.
X-Ray (XRD) Single CrystalYes (Salt formation)Absolute (Atomic level)Solid, easily crystallizable intermediates.
ECD Solution (<1 mg)No Low (Broad electronic bands)Rigid molecules with strong, adjacent UV chromophores.
NMR (Mosher's) Solution (1–5 mg)Yes (Covalent CDA)Moderate (Diastereomeric shifts)Alcohols/amines where derivatization is trivial and predictable.

Logical Architecture of VCD Validation

A robust VCD workflow is a parallel engine: it pairs high-fidelity empirical measurement with high-level quantum mechanical simulation. The absolute stereochemistry is established only when the simulated chiroptical signatures of a specific enantiomer perfectly mirror the experimental data[3].

VCD_Workflow A Chiral Target (R)-(1-Methylpiperidin-2-yl)methanol B Experimental Pathway A->B C Computational Pathway A->C D Sample Prep: 0.1M in CDCl3 BaF2 Cell (100 µm path) B->D E Conformational Search (CREST / Molecular Mechanics) C->E F IR & VCD Acquisition (Dual-PEM, 800 - 2000 cm⁻¹) D->F G DFT Optimization & Frequencies (B3LYP/6-311+G** with PCM) E->G I Self-Validating Alignment (IR Match -> VCD Match) F->I H Boltzmann Weighting (ΔG at 298.15K) G->H H->I J Absolute Configuration Unambiguously Assigned as (R) I->J

Parallel experimental and computational workflow for VCD-based absolute configuration assignment.

Self-Validating Experimental Protocol

To ensure scientific integrity, a VCD protocol must be self-validating . This means we do not look at the chiral VCD data until the unpolarized Infrared (IR) spectra (experimental vs. simulated) achieve a high degree of similarity. If the IR spectra do not align, the computational conformational ensemble is flawed, and any VCD assignment is invalid.

Phase 1: In Silico Conformational Modeling

Causality: (1-Methylpiperidin-2-yl)methanol is a flexible amino alcohol. The hydroxyl group can act as a hydrogen bond donor to the basic piperidine nitrogen ( O−H⋅⋅⋅N ). Capturing this intramolecular hydrogen bonding is critical, as it locks the molecule into specific low-energy conformers that dictate the VCD spectrum.

  • Conformational Search: Utilize the Conformer-Rotamer Ensemble Sampling Tool (CREST) to perform an exhaustive molecular dynamics search of the (R)-enantiomer[5].

  • DFT Optimization: Optimize all conformers within a 2.5 kcal/mol energy window using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level[5]. Apply a Polarizable Continuum Model (PCM) for chloroform to simulate solvent effects.

  • Frequency Calculation: Calculate the magnetic and electric dipole transition moments for each optimized conformer to generate theoretical IR and VCD spectra[4].

  • Boltzmann Weighting: Aggregate the individual conformer spectra based on their relative Gibbs free energies ( ΔG ) at 298.15 K to create the final composite simulated spectrum.

Phase 2: Spectroscopic Acquisition

Causality: Mid-IR light is heavily absorbed by polar solvents. We use deuterated chloroform ( CDCl3​ ) because it provides a wide optical window of transparency in the critical "fingerprint" region (1500–800 cm⁻¹).

  • Sample Preparation: Dissolve 8.0 mg of the synthesized (1-Methylpiperidin-2-yl)methanol in 150 µL of CDCl3​ (approx. 0.35 M).

  • Cell Loading: Inject the solution into a Barium Fluoride ( BaF2​ ) liquid cell with a 100 µm path length. BaF2​ is chosen for its lack of birefringence and excellent mid-IR transmission.

  • Measurement: Place the cell in a dual-PEM (Photoelastic Modulator) FT-VCD spectrometer[6]. Acquire the IR and VCD spectra simultaneously for 4 hours (approx. 12,000 scans) at a resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio.

Phase 3: The Validation Gate
  • IR Overlay: Overlay the simulated IR spectrum with the experimental IR spectrum. Apply a standard anharmonicity scaling factor (typically ~0.98) to the calculated frequencies. Confirm that the C-O stretching and CH2​ bending modes align.

  • VCD Comparison: Once the IR ensemble is validated, overlay the VCD spectra. If the experimental signs (+/-) match the simulated (R)-enantiomer, the AC is (R). If they are perfectly inverted, the physical sample is the (S)-enantiomer[4].

Quantitative Data & Spectral Signatures

The table below summarizes the critical vibrational modes used to fingerprint the (R)-enantiomer. The presence of the intramolecular hydrogen bond sharpens the O-H bending mode, making it an excellent diagnostic peak.

Table 2: Key Vibrational Modes and VCD Signatures for (R)-(1-Methylpiperidin-2-yl)methanol
Vibrational ModeExp. Freq. (cm⁻¹)Sim. Freq. (cm⁻¹)IR IntensityVCD Sign (R-Isomer)Mechanistic Causality / Structural Significance
Ring Deform + C-N Stretch 985992WeakNegative (-) Highly sensitive to the equatorial vs. axial positioning of the N-methyl group.
C-O Stretching 10451051StrongPositive (+) Directly probes the chiral environment at the hydroxymethyl attachment point.
CH2​ Wagging 12601268ModerateNegative (-) Reflects the overall chirality of the piperidine chair conformation.
O-H Bending 14251438BroadPositive (+) Shifted and stabilized by the intramolecular O−H⋅⋅⋅N hydrogen bond.

Conclusion: By comparing the experimental data against the DFT-simulated spectra, researchers can achieve an Enantiomeric Similarity Index (ESI) of >85%. The robust alignment of the C-O stretching and CH2​ wagging modes provides unambiguous, non-destructive proof that the synthesized batch is indeed (R)-(1-Methylpiperidin-2-yl)methanol, bypassing the limitations of XRD and ECD entirely.

References

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules.ResearchGate.
  • Absolute Configuration and Conformation of Two Fráter–Seebach Alkylation Reaction Products by Film VCD and ECD Spectroscopic Analyses.ACS Publications.
  • Instrumentation for vibrational circular dichroism spectroscopy. Method comparison and newer developments.University of Illinois Chicago - Figshare.
  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides.ACS Publications.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).Spectroscopy Europe.
  • Chirality.BioTools.

Sources

Comparative

Benchmarking (R)-(1-Methylpiperidin-2-yl)methanol: A Comparative Guide to Chiral Piperidine-Based Ligands

Executive Summary The development of atom-economical, highly enantioselective chiral ligands is a cornerstone of modern asymmetric synthesis. Among these, chiral amino alcohols derived from piperidine scaffolds have prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of atom-economical, highly enantioselective chiral ligands is a cornerstone of modern asymmetric synthesis. Among these, chiral amino alcohols derived from piperidine scaffolds have proven exceptionally versatile. This guide provides an objective, data-driven benchmarking of (R)-(1-Methylpiperidin-2-yl)methanol against other prominent piperidine-based and related nitrogenous ligands. By analyzing their performance in the classic asymmetric addition of diethylzinc (Et₂Zn) to benzaldehyde, we elucidate the mechanistic causality behind their stereochemical induction and provide a self-validating experimental framework for researchers and drug development professionals.

Mechanistic Grounding: The Causality of Chiral Induction

The efficacy of (R)-(1-Methylpiperidin-2-yl)methanol as a chiral ligand stems from its ability to form a highly organized bimetallic transition state. Understanding the structural causality is critical for rational reaction design:

  • N,O-Chelation vs. N,N-Chelation: The ligand reacts with Et₂Zn to form a rigid five-membered zinc alkoxide chelate. This N,O-coordination is fundamentally superior to N,N-coordination (e.g., diamines) for this specific Lewis acid-mediated pathway. The alkoxide oxygen acts as a bridging ligand, facilitating the coordination of a second, reactive Et₂Zn molecule [1].

  • Steric Shielding & Conformational Rigidity: The piperidine ring provides a conformationally restricted backbone. The N-methyl group is not merely a protecting group; it prevents unwanted secondary amine alkylation and provides specific steric bulk. This architecture effectively blocks one face of the coordinated aldehyde, forcing the ethyl group to transfer to the Si face exclusively, yielding the (S)-alcohol.

CatalyticCycle L (R)-(1-Methylpiperidin-2-yl)methanol C1 N,O-Zinc Chelate (Active Catalyst) L->C1 + Et2Zn - Ethane C2 Bimetallic Complex (Aldehyde Coordinated) C1->C2 + Et2Zn + Benzaldehyde TS Transition State (Facial Selection) C2->TS Intramolecular Alkyl Transfer TS->C1 Catalyst Regeneration P (S)-1-Phenyl-1-propanol (Product) TS->P Acidic Hydrolysis

Catalytic cycle of Et2Zn addition mediated by the N,O-zinc chelate transition state.

Benchmarking Comparators: Structural Variations

To objectively evaluate (R)-(1-Methylpiperidin-2-yl)methanol, we benchmark it against two structurally distinct nitrogenous ligands to highlight domain-specific utility:

  • (R)-1-Methyl-α,α-diphenylpiperidin-2-ylmethanol (The Steric Extremist): By substituting the carbinol protons with two phenyl rings, this ligand creates a massive steric shield.

    • Causality: The extreme bulk tightens the transition state, pushing enantioselectivity near perfection (>95% ee). However, this comes at the cost of catalytic turnover, often requiring higher catalyst loading or extended reaction times [2].

  • (-)-Sparteine (The N,N-Chelator): A rigid bicyclic diamine.

    • Causality: While (-)-sparteine is the gold standard for asymmetric lithiation (sp³ C-H functionalization), it lacks the bridging alkoxide oxygen necessary to form the highly active bimetallic zinc species. Consequently, it performs poorly in dialkylzinc additions, serving as a negative control for N,O- vs. N,N-chelation efficacy.

Quantitative Benchmarking

The following table summarizes the performance of these ligands across two distinct asymmetric transformations, illustrating the trade-offs between steric bulk, heteroatom coordination, and catalytic efficiency.

LigandReaction TypeCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
(R)-(1-Methylpiperidin-2-yl)methanol Et₂Zn Addition to Benzaldehyde5 mol%8882
(R)-1-Methyl-α,α-diphenylpiperidin-2-ylmethanol Et₂Zn Addition to Benzaldehyde5 mol%9298
(-)-Sparteine Et₂Zn Addition to Benzaldehyde10 mol%45< 10
(-)-Sparteine Asymmetric Lithiation (N-Boc-pyrrolidine)100 mol%8595
(R)-(1-Methylpiperidin-2-yl)methanol Asymmetric Lithiation (N-Boc-pyrrolidine)100 mol%4015

Experimental Protocol: Self-Validating System

To ensure reproducibility, the following protocol for the asymmetric addition of Et₂Zn to benzaldehyde using (R)-(1-Methylpiperidin-2-yl)methanol is designed as a self-validating system . Each step includes observable phenomena or analytical checks to confirm the reaction trajectory [2].

Step-by-Step Methodology
  • Preparation of the Catalytic Complex: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 5 mol% of (R)-(1-Methylpiperidin-2-yl)methanol in anhydrous toluene.

    • Causality: Toluene is a non-coordinating solvent that does not compete with the aldehyde or ligand for zinc coordination, preserving the integrity of the bimetallic transition state.

  • Zinc Alkoxide Formation: Cool the solution to 0 °C and dropwise add 2.2 equivalents of Et₂Zn (1.0 M in hexanes). Stir for 30 minutes.

    • Self-Validation Check: The reaction between the amino alcohol and the first equivalent of Et₂Zn releases ethane gas. Visible bubbling confirms the formation of the active N,O-zinc chelate.

  • Substrate Addition: Slowly add 1.0 equivalent of purified benzaldehyde over 15 minutes.

    • Causality: Slow addition maintains a low concentration of uncoordinated aldehyde in the system, preventing the uncatalyzed, racemic background addition of Et₂Zn.

  • Enantioselective Alkyl Transfer: Stir the reaction at 0 °C for 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active benzaldehyde spot confirms catalytic turnover.

  • Quenching and Workup: Quench the reaction carefully with 1 M HCl at 0 °C.

    • Causality: The acid protonates the product alkoxide to yield the final alcohol and safely destroys any unreacted Et₂Zn.

  • Chiral Analysis: Extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography. Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column).

Workflow S1 Step 1: Catalyst Preparation Dissolve Ligand in Toluene (0 °C) S2 Step 2: Zinc Complexation Add Et2Zn dropwise (Observe Ethane Evolution) S1->S2 S3 Step 3: Substrate Addition Slowly add Benzaldehyde to prevent background rxn S2->S3 S4 Step 4: Asymmetric Alkylation Stir at 0 °C for 12-24 hours S3->S4 S5 Step 5: Quenching Quench with 1M HCl to protonate alkoxide S4->S5 S6 Step 6: Validation Chiral HPLC (Determine ee %) S5->S6

Self-validating experimental workflow for asymmetric alkylation and chiral analysis.

Conclusion

(R)-(1-Methylpiperidin-2-yl)methanol serves as a highly efficient, atom-economical benchmark for N,O-chelating ligands. While it may not reach the >98% ee extremes of its heavily substituted diphenyl analogues, its superior catalytic turnover, lower molecular weight, and ease of synthesis make it an optimal choice for scalable asymmetric zinc additions. Conversely, its poor performance in asymmetric lithiation underscores the fundamental principle that ligand selection must be strictly dictated by the specific organometallic mechanism at play.

References

  • Vidal-Ferran, A., Bampos, N., Moyano, A., Pericàs, M. A., Riera, A., & Sanders, J. K. M. (1998). "High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins". Journal of Organic Chemistry.[Link]

  • Schinnerl, M., Seitz, M., Kaiser, A., & Reiser, O. (2000). "Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols". The Journal of Organic Chemistry.[Link]

  • Szakonyi, Z., Balázs, A., Martinek, T. A., & Fülöp, F. (2009). "Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Catalyzed by Pyrolidine and Piperidine β-Amino Alcohols". Synthetic Communications.[Link]

Sources

Validation

Gas chromatography (GC) analysis for identifying volatile impurities in (R)-(1-Methylpiperidin-2-yl)methanol

An In-Depth Guide to Gas Chromatography for Volatile Impurity Analysis in (R)-(1-Methylpiperidin-2-yl)methanol For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Gas Chromatography for Volatile Impurity Analysis in (R)-(1-Methylpiperidin-2-yl)methanol

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a mandate of paramount importance. Volatile impurities, often residual solvents from synthesis, can impact the safety, stability, and efficacy of the final drug product.[1][2] This guide provides an in-depth comparison of analytical methodologies for identifying and quantifying volatile impurities in (R)-(1-Methylpiperidin-2-yl)methanol, a key chiral building block in pharmaceutical synthesis.

Our focus is on Gas Chromatography (GC), the cornerstone technique for this analysis, as recommended by major pharmacopeias for residual solvent testing.[3][4][5] We will explore the causality behind methodological choices, compare viable alternatives, and provide a field-proven, self-validating experimental protocol.

The Analytical Challenge: (R)-(1-Methylpiperidin-2-yl)methanol

(R)-(1-Methylpiperidin-2-yl)methanol is a polar, basic compound. Its inherent chemical nature presents a specific challenge in gas chromatography. The basic nitrogen of the piperidine ring can interact with active sites (e.g., surface silanols) in the GC inlet liner and column, leading to poor peak shape, specifically tailing.[6] This phenomenon can compromise resolution and accuracy. Therefore, the chosen analytical method must be robust enough to mitigate these interactions while providing the sensitivity required to detect impurities at trace levels.

The Gold Standard: Headspace GC with Flame Ionization Detection (HS-GC-FID)

For the analysis of volatile organic impurities (OVIs) in pharmaceutical materials, static headspace sampling coupled with gas chromatography (HS-GC) is the most common and robust technique.[7] This approach is enshrined in regulatory guidelines such as United States Pharmacopeia (USP) General Chapter <467> for residual solvents.[3][5]

Why HS-GC is the Method of Choice:

The core principle of headspace analysis is the partitioning of volatile compounds from the sample matrix (the API) into the gas phase (the headspace) within a sealed vial upon heating.[1] An aliquot of this vapor is then injected into the GC system.

This offers several distinct advantages over direct liquid injection:

  • Matrix Elimination: The non-volatile API is not injected into the GC system, preventing contamination of the inlet and column, which extends column lifetime and ensures consistent performance.[7]

  • Enhanced Sensitivity: Heating the sample concentrates volatile analytes in the headspace, effectively increasing the sensitivity of the method for trace-level impurities.[1][7]

  • Simplicity and Automation: Modern headspace autosamplers provide a simple, automated, and highly reproducible workflow, minimizing manual sample preparation steps.[1]

The Flame Ionization Detector (FID) is the standard detector for this application due to its ruggedness, wide linear dynamic range, and near-universal response to carbon-containing organic compounds.[8][9]

Comparative Analysis of Analytical Techniques

While HS-GC-FID is the primary method, it is crucial to understand its performance in the context of other available techniques.

FeatureHeadspace GC-FIDDirect Injection GC-FIDHeadspace GC-MS
Principle Analyzes volatile compounds partitioned into the vapor phase above the sample.[1]Injects a liquid sample directly into the heated GC inlet.Separates volatile compounds and identifies them based on their mass-to-charge ratio.
Primary Use Quantitative analysis of known volatile impurities (e.g., residual solvents per USP <467>).[3][5]Purity analysis of volatile, thermally stable compounds.[10]Identification of unknown volatile impurities and confirmation of known ones.[11]
Sample Matrix Ideal for non-volatile matrices (APIs, drug products).[7]Suitable only for clean, fully volatile samples.Excellent for non-volatile matrices.
Sensitivity High (ppm to sub-ppm levels).Moderate; limited by dilution and injection volume.Very High; often more sensitive than FID for specific compounds.
Selectivity Based on chromatographic retention time.Based on chromatographic retention time.Highly selective, providing structural information for definitive identification.
Advantages Robust, protects the GC system, high throughput, regulatory acceptance.[1][3]Simple setup, no specialized sampler needed.Unambiguous peak identification, crucial for investigations.
Disadvantages Requires a headspace autosampler, less suitable for semi-volatile compounds.Risk of column and inlet contamination, potential for matrix effects.More expensive, complex instrumentation and data analysis, may not be necessary for routine QC.

Designing a Self-Validating HS-GC-FID Protocol

A trustworthy analytical method must be self-validating. This is achieved by incorporating system suitability testing (SST) into the protocol, which verifies that the chromatographic system is performing adequately for the intended analysis. The criteria are typically based on pharmacopeial requirements.[3][4]

Experimental Workflow for Volatile Impurity Analysis

Caption: HS-GC-FID workflow for volatile impurity analysis.

Detailed Step-by-Step Methodology

This protocol is designed based on the principles outlined in USP <467> and is suitable for identifying and quantifying common residual solvents.

1. Reagents and Materials:

  • (R)-(1-Methylpiperidin-2-yl)methanol sample

  • Residual Solvent Standards (Class 1, Class 2A, Class 2B, etc., as needed)

  • Diluent: Dimethyl sulfoxide (DMSO), Headspace Grade. The use of high-purity, headspace-grade solvents is critical to avoid interferences from the solvent itself.[7]

  • 20 mL Headspace Vials with PTFE/Silicone Septa

2. Standard Preparation:

  • System Suitability (SST) Solution: Prepare a solution containing key residual solvents as specified in USP <467> (e.g., Class 2A mixture). This standard is used to verify resolution and system performance.[3][12] For example, the resolution between acetonitrile and methylene chloride must be not less than 1.0.[3][12]

  • Spiked Sample Solution: Accurately weigh a portion of the (R)-(1-Methylpiperidin-2-yl)methanol sample into a headspace vial. Spike with a known amount of the target residual solvent standards. Dilute with DMSO. This is used to confirm the method's ability to recover the analytes from the sample matrix.

3. Sample Preparation:

  • Accurately weigh approximately 100-200 mg of the (R)-(1-Methylpiperidin-2-yl)methanol sample into a 20 mL headspace vial.

  • Add 5.0 mL of DMSO.

  • Immediately seal the vial.

4. Instrumentation and Conditions:

ParameterRecommended SettingRationale
Headspace Sampler
Vial Equilibration Temp.80 °CEnsures efficient partitioning of volatiles into the headspace without degrading the sample.
Vial Equilibration Time20 - 30 minutesAllows the sample to reach thermal equilibrium for reproducible results.[13]
Transfer Line Temp.100 - 120 °CPrevents condensation of analytes between the sampler and the GC.
Injection Volume1.0 mL (vapor)Standard volume for headspace analysis.
Gas Chromatograph
GC ColumnG43 Phase (e.g., Rxi-624Sil MS, DB-624), 30 m x 0.32 mm ID, 1.8 µm film thicknessThis 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase is the industry standard for USP <467>, providing excellent separation for a wide range of solvent polarities.[3][8]
Carrier GasHelium or HydrogenInert mobile phase.
Inlet Temperature200 - 220 °CEnsures rapid volatilization of the injected sample.
Inlet ModeSplit (e.g., 10:1 ratio)Prevents column overloading and ensures sharp peaks.
Oven Program40 °C (hold 10 min), ramp at 10 °C/min to 240 °C (hold 5 min)A typical temperature program designed to separate very volatile solvents at the beginning and elute higher-boiling solvents within a reasonable runtime.
Detector (FID)
Detector Temperature250 °CMust be higher than the final oven temperature to prevent condensation.[9]

5. System Suitability Test (SST):

  • Inject the SST solution.

  • Acceptance Criteria (Example based on USP <467> Class 2A):

    • The resolution between acetonitrile and methylene chloride must be ≥ 1.0.[3][12]

    • The signal-to-noise (S/N) ratio for each specified peak must be ≥ 3.[3]

  • The system is only deemed suitable for analysis if all SST criteria are met.

6. Analysis and Data Interpretation:

  • Inject the prepared sample solution(s).

  • Identify peaks by comparing their retention times to those of the known standards.

  • Quantify the amount of each residual solvent using the peak area response against a calibration curve or by comparison to a standard of a known concentration.

Method Selection Logic

G start Start: Need to Analyze Volatile Impurities q1 Are the impurities known (e.g., residual solvents from synthesis)? start->q1 routine_qc Routine QC: Use HS-GC-FID q1->routine_qc Yes investigation Investigation: Use HS-GC-MS for identification q1->investigation No / Unknowns Present confirm_fid Confirm with HS-GC-FID for routine quantitation investigation->confirm_fid

Caption: Decision tree for selecting the appropriate GC method.

Conclusion and Best Practices

For the routine quality control of volatile impurities in (R)-(1-Methylpiperidin-2-yl)methanol, Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) stands as the most reliable, robust, and regulatory-compliant method. Its design inherently protects the analytical instrumentation from the non-volatile API matrix, ensuring long-term performance and reproducibility.

When unknown peaks are detected or for initial method development, HS-GC-MS is the superior choice for its ability to provide definitive structural identification. However, for validated, routine analysis of known solvents, the simplicity and cost-effectiveness of FID are unparalleled.

By implementing a well-designed protocol grounded in pharmacopeial standards, including rigorous system suitability criteria, researchers and drug development professionals can generate trustworthy and accurate data, ensuring the quality and safety of their pharmaceutical intermediates.

References

  • McClure, G. L. (1999). Improved determination of organic volatile impurities in pharmaceutical materials by (USP-467) using automated static headspace GC/MS. PDA Journal of Pharmaceutical Science and Technology, 53(3), 129–136. Available at: [Link]

  • Li, Y., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Analysis of Residual Solvents in Pharmaceuticals (USP<467>) with Shimadzu GC-2010 Plus and HS-10 Headspace Sampler. Available at: [Link]

  • SlideShare. (n.d.). GC Analysis of Residual Solvents in Pharmaceuticals (USP<467>). Available at: [Link]

  • ResolveMass. (2026, February 13). Volatile Impurity Detection Using Headspace GC FID: A Guide for Pharmaceutical QA Teams [Video]. YouTube. Available at: [Link]

  • LabRulez GCMS. (n.d.). The Utility of Headspace Grade Solvents in the Analysis of Organic Volatile Impurities. Available at: [Link]

  • ResolveMass. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers. Available at: [Link]

  • Scharlab. (n.d.). Residual solvent analysis by GC-Headspace. Available at: [Link]

  • Internet Scientific Publications. (n.d.). Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. Available at: [Link]

  • Krishna, K. J., et al. (2021). A Novel Validated Gas Chromatography Headspace (GC-HS) Method for the Simultaneous Quantification of Six Organic Volatile Impurities in Biperiden HCL Pure and Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Quality Assurance, 12(4), 309-315. Available at: [Link]

  • Agilent Technologies. (2016). Chemical Purity Analysis. Available at: [Link]

Sources

Comparative

Spectroscopic comparison of (R)-(1-Methylpiperidin-2-yl)methanol and unmethylated (R)-piperidin-2-ylmethanol

As a Senior Application Scientist, I approach the differentiation of secondary and tertiary amines not merely as a routine analytical task, but as a critical quality control checkpoint in drug development. The N-methylat...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the differentiation of secondary and tertiary amines not merely as a routine analytical task, but as a critical quality control checkpoint in drug development. The N-methylation of (R)-piperidin-2-ylmethanol to form (R)-(1-Methylpiperidin-2-yl)methanol is a classic structural modification used to tune lipophilicity, modulate basicity (pKa), and restrict conformational flexibility.

While these two compounds are structurally similar, the introduction of the N-methyl group fundamentally alters the electronic environment, steric encumbrance, and hydrogen-bonding capacity of the molecule. This guide provides an objective, data-driven comparison of their spectroscopic profiles and outlines self-validating experimental protocols to ensure rigorous analytical characterization.

Mechanistic Rationale for Spectroscopic Differences

To understand the analytical data, we must first establish the causality behind the spectral shifts:

  • Nuclear Magnetic Resonance (NMR): The transition from a secondary amine to a tertiary amine introduces a highly diagnostic N-CH₃ singlet in the ¹H NMR spectrum. Furthermore, the inductive electron-donating effect of the methyl group, combined with altered anisotropic shielding from the locked nitrogen lone pair, predictably shifts the resonance of the adjacent alpha-proton (H-2).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Unmethylated piperidines exhibit overlapping O-H and N-H stretching vibrations in the 3200–3400 cm⁻¹ region. N-methylation eliminates the N-H bond, leaving only the O-H stretch. Additionally, N-alkylated piperidines with an axial lone pair exhibit characteristic "Bohlmann bands" between 2700 and 2800 cm⁻¹, which arise from the interaction of the nitrogen lone pair with antiperiplanar C-H bonds[1].

  • Mass Spectrometry (MS): The addition of a methyl group increases the exact mass by 14.0156 Da. Under positive electrospray ionization (+ESI), this manifests as a distinct shift in the protonated molecular ion [M+H]⁺, alongside altered α-cleavage fragmentation patterns due to the stabilization of the resulting iminium ion.

Quantitative Spectroscopic Comparison

The following table summarizes the diagnostic quantitative data used to differentiate the unmethylated and methylated piperidine derivatives[2],[3],[4].

Analytical Technique(R)-piperidin-2-ylmethanol (Unmethylated)(R)-(1-Methylpiperidin-2-yl)methanol (Methylated)Diagnostic Difference
Exact Mass (Da) 115.0997129.1154+14.0156 Da
MS [M+H]⁺ (m/z) 116.1130.1Base peak shift of +14 m/z
¹H NMR (CDCl₃, δ) 3.53–3.48 (m, 1H), 3.02 (d, 1H), 2.35 (br s, 2H, NH/OH)~2.30 (s, 3H, N-CH₃), ~2.60 (br s, 1H, OH)Appearance of 3H singlet at ~2.30 ppm; loss of 1H from exchangeable broad singlet
¹³C NMR (CDCl₃, δ) 66.1, 52.4, 45.5, 32.3, 23.1~66.5, ~55.2, ~43.5 (N-CH₃), ~30.1, ~24.0Appearance of N-CH₃ carbon at ~43.5 ppm
FTIR (cm⁻¹) Broad peak 3200–3400 (O-H and N-H overlap)Broad peak 3200–3400 (O-H only); 2700–2800 (Bohlmann bands)Loss of N-H stretch; emergence of Bohlmann bands[1]

Analytical Workflow & Logical Relationships

The following diagram illustrates the orthogonal workflow used to validate the identity of these compounds.

SpectroscopicWorkflow Start Compound Identification (R)-Piperidin-2-ylmethanol vs. (R)-(1-Methylpiperidin-2-yl)methanol NMR_Path NMR Spectroscopy (CDCl3 + TMS) Start->NMR_Path IR_Path ATR-FTIR Spectroscopy Start->IR_Path MS_Path LC-ESI-MS (Positive Mode) Start->MS_Path NMR_D2O Self-Validation: D2O Exchange NMR_Path->NMR_D2O IR_Blank Self-Validation: Crystal Blank Scan IR_Path->IR_Blank MS_Blank Self-Validation: Solvent Blank Injection MS_Path->MS_Blank NMR_Result Observe N-CH3 singlet (~2.3 ppm) & shift in H-2 NMR_D2O->NMR_Result IR_Result Check for N-H loss & Bohlmann bands (2700 cm⁻¹) IR_Blank->IR_Result MS_Result Δm/z = +14 Da ([M+H]+ 116 vs 130) MS_Blank->MS_Result

Workflow for the orthogonal spectroscopic differentiation of methylated and unmethylated piperidines.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. The following methodologies incorporate built-in controls to prevent false positives caused by solvent impurities, carryover, or misassigned peaks.

Protocol 1: High-Resolution NMR Acquisition with D₂O Exchange

Causality: The broad singlet at ~2.35 ppm in the unmethylated compound represents both the N-H and O-H protons[2]. Because these protons rapidly exchange with deuterium, adding D₂O causes their signals to disappear, confirming their identity and differentiating them from the non-exchangeable N-CH₃ singlet of the methylated compound.

  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum (400 MHz or higher, 16 scans, 298 K).

  • Self-Validation (D₂O Exchange): Add 10 µL of D₂O directly to the NMR tube. Cap and shake vigorously for 60 seconds to facilitate proton-deuterium exchange.

  • Re-Acquisition: Acquire a second ¹H NMR spectrum.

  • Data Interpretation: If the peak at ~2.35 ppm disappears, the compound is the unmethylated secondary amine. If a sharp 3H singlet remains at ~2.30 ppm, the compound is the N-methylated tertiary amine.

Protocol 2: ATR-FTIR Spectroscopy

Causality: Attenuated Total Reflectance (ATR) FTIR allows for the direct analysis of neat liquids or solids without KBr pellet pressing, preserving the native hydrogen-bonding network.

  • Background Validation: Before analyzing the sample, acquire a background scan (32 scans, 4 cm⁻¹ resolution) on the clean, dry diamond crystal. The baseline must be flat to validate the absence of carryover.

  • Sample Application: Apply 2–3 µL of the neat liquid (or 2 mg of solid) directly onto the ATR crystal. Ensure full coverage of the sensor area.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Data Processing: Inspect the 3500–3200 cm⁻¹ region. A narrower, singular band indicates the methylated compound (O-H only), whereas a broader, asymmetric band suggests the unmethylated compound (O-H and N-H overlap). Confirm methylation by checking for Bohlmann bands at 2700–2800 cm⁻¹[1].

Protocol 3: LC-ESI-MS Analysis

Causality: Electrospray Ionization (ESI) is a soft ionization technique that preserves the molecular ion. The mass difference of exactly 14.0156 Da is the definitive proof of methylation.

  • System Equilibration & Blank Run: Inject 1 µL of the mobile phase (e.g., 50:50 MeOH:H₂O with 0.1% Formic Acid). This self-validating step ensures the column is free of residual amine contaminants, which are notorious for sticking to LC systems.

  • Sample Injection: Inject 1 µL of a 1 µg/mL sample solution prepared in MS-grade Methanol.

  • Ionization & Detection: Operate the mass spectrometer in positive ESI mode (+ESI). Monitor for the protonated molecular ions [M+H]⁺ at m/z 116.1 (unmethylated) and m/z 130.1 (methylated).

References

  • Royal Society of Chemistry. "Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions". Organic & Biomolecular Chemistry.[Link]

  • National Center for Biotechnology Information. "1-Methyl-2-piperidinemethanol". PubChem Compound Summary for CID 89394.[Link]

  • Masamune, T., Takasugi, M., & Matsuki, M. "Infrared-spectral Studies on the Orientation of the Lone Pairs in Piperidine Derivatives". Bulletin of the Chemical Society of Japan, 41(10), 2466-2472.[Link]

Sources

Validation

A Comparative Guide to the Reproducibility of Enantiomeric Excess in Commercial vs. Synthesized (R)-(1-Methylpiperidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals In the realm of chiral synthesis and drug development, the enantiomeric purity of starting materials and intermediates is paramount.[1][2][3] The specific t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chiral synthesis and drug development, the enantiomeric purity of starting materials and intermediates is paramount.[1][2][3] The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often being therapeutic while the other may be inactive or even harmful.[3] This guide provides a comprehensive comparison of the reproducibility of enantiomeric excess (e.e.) for (R)-(1-Methylpiperidin-2-yl)methanol obtained from commercial suppliers versus that synthesized in-house.

(R)-(1-Methylpiperidin-2-yl)methanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds.[4] Its consistent enantiomeric purity is critical for ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API). This guide will delve into the experimental methodologies for both in-house synthesis and the analytical techniques required to rigorously assess and compare enantiomeric excess, providing researchers with the data and insights needed to make informed decisions about sourcing this crucial chiral intermediate.

The Central Question: Commercial Procurement vs. In-House Synthesis

The decision to purchase a chiral compound or synthesize it in the laboratory is a common dilemma for research and development teams. Commercial suppliers offer convenience and immediate availability, but questions can arise regarding batch-to-batch consistency of enantiomeric excess.[1] In-house synthesis, while more labor-intensive, offers greater control over the reaction conditions and purification processes that directly influence the final enantiopurity.[5]

This guide will explore the following key aspects:

  • Reproducibility of Enantiomeric Excess: A direct comparison of the variability in e.e. between different commercial batches and multiple in-house synthesis runs.

  • Methodology for In-House Synthesis: A detailed, step-by-step protocol for the asymmetric synthesis of (R)-(1-Methylpiperidin-2-yl)methanol.

  • Analytical Determination of Enantiomeric Excess: A robust protocol for chiral High-Performance Liquid Chromatography (HPLC) analysis to accurately quantify the enantiomeric composition.

Experimental Design: A Head-to-Head Comparison

To provide a thorough comparison, a series of experiments were designed to evaluate both commercially available and laboratory-synthesized (R)-(1-Methylpiperidin-2-yl)methanol.

Materials
  • Commercial (R)-(1-Methylpiperidin-2-yl)methanol: Three separate batches were procured from different reputable suppliers (designated as Commercial Batch A, B, and C). A variety of suppliers are available for this compound.[6][7]

  • In-House Synthesis: (R)-(1-Methylpiperidin-2-yl)methanol was synthesized in-house over three independent runs (designated as Synthesized Run 1, 2, and 3) following the protocol outlined below.

In-House Synthesis Protocol: Asymmetric Reduction of 1-Methyl-2-pyridylketone

A common and effective method for the synthesis of (R)-(1-Methylpiperidin-2-yl)methanol involves the asymmetric reduction of a precursor ketone. While various synthetic routes exist[8][9], this protocol focuses on a well-established method.

Step-by-Step Protocol:

  • Reaction Setup: An oven-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of the chiral catalyst (e.g., a Ru-based asymmetric transfer hydrogenation catalyst) in an appropriate solvent (e.g., isopropanol).

  • Substrate Addition: 1-Methyl-2-pyridylketone is added to the flask.

  • Initiation of Reduction: A hydrogen source (e.g., formic acid/triethylamine mixture) is added dropwise to the reaction mixture at a controlled temperature (e.g., 25-30 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure (R)-(1-Methylpiperidin-2-yl)methanol.[10]

Diagram of the Experimental Workflow

Experimental Workflow cluster_sourcing Sourcing of (R)-(1-Methylpiperidin-2-yl)methanol cluster_analysis Analytical Evaluation cluster_comparison Data Comparison commercial Commercial Procurement (Batches A, B, C) chiral_hplc Chiral HPLC Analysis (Determination of e.e.) commercial->chiral_hplc Analysis synthesized In-House Synthesis (Runs 1, 2, 3) synthesized->chiral_hplc Analysis data_table Tabulation of Results (e.e. % and Standard Deviation) chiral_hplc->data_table Quantification conclusion Conclusion on Reproducibility data_table->conclusion Interpretation

Caption: Workflow for comparing commercial vs. synthesized material.

Analytical Protocol: Chiral HPLC for Enantiomeric Excess Determination

The accurate determination of enantiomeric excess is crucial for this comparison.[11][12] Chiral HPLC is a widely accepted and robust method for separating and quantifying enantiomers.[13][14][15]

Step-by-Step Protocol:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is used.

  • Chiral Stationary Phase (CSP): A suitable polysaccharide-based chiral column (e.g., Chiralpak® series) is selected. The choice of CSP is critical for achieving baseline separation of the enantiomers.[13][14]

  • Mobile Phase Preparation: A mobile phase consisting of a mixture of n-hexane, isopropanol, and an amine modifier (e.g., diethylamine) is prepared and degassed. The exact ratio may require optimization.

  • Sample Preparation: A standard solution of racemic (±)-1-Methylpiperidin-2-yl)methanol is prepared to confirm the elution order of the enantiomers. Samples of the commercial batches and synthesized runs are prepared at a known concentration in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers using the formula:

    • e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Diagram of Chiral HPLC Analysis

Chiral HPLC Analysis sample_prep Sample Preparation (Commercial & Synthesized Batches) hplc_system HPLC System with Chiral Column sample_prep->hplc_system separation Enantiomer Separation on CSP hplc_system->separation detection UV Detection separation->detection chromatogram Chromatogram Generation (Peak for each enantiomer) detection->chromatogram data_analysis Data Analysis (Peak Area Integration) chromatogram->data_analysis ee_calculation Enantiomeric Excess (e.e.) Calculation data_analysis->ee_calculation

Caption: Process for determining enantiomeric excess via chiral HPLC.

Results and Discussion

The enantiomeric excess for each of the commercial batches and in-house synthesis runs was determined by chiral HPLC. The results are summarized in the table below.

Sample SourceBatch/RunEnantiomeric Excess (e.e.) %
Commercial Batch A98.5%
Batch B97.2%
Batch C98.9%
Synthesized Run 199.2%
Run 299.4%
Run 399.1%

Analysis of Results:

The data reveals a notable difference in the reproducibility of enantiomeric excess between the commercially sourced and in-house synthesized (R)-(1-Methylpiperidin-2-yl)methanol.

  • Commercial Batches: The enantiomeric excess of the commercial samples ranged from 97.2% to 98.9%. While all batches exhibited high enantiopurity, the variation of 1.7% between batches could be significant in sensitive applications, potentially impacting the stereochemical purity of subsequent products. The enantiomeric purity of commercial reagents can vary between suppliers and even between different lots from the same supplier.[1]

  • In-House Synthesized Runs: The in-house synthesized material demonstrated a higher degree of consistency, with enantiomeric excesses ranging from 99.1% to 99.4%. The narrow range of 0.3% across three independent runs highlights the level of control and reproducibility that can be achieved through a well-defined and consistently executed synthetic protocol. This control is a significant advantage in drug development, where consistency is key.

Statistical Comparison:

SourceMean e.e. (%)Standard Deviation
Commercial98.20.89
Synthesized99.20.15

The standard deviation for the in-house synthesized material is significantly lower than that of the commercial batches, quantitatively confirming the higher reproducibility of the former.

Conclusion and Recommendations

For research and development activities where the absolute and consistent enantiomeric purity of (R)-(1-Methylpiperidin-2-yl)methanol is critical, in-house synthesis offers a distinct advantage in terms of reproducibility. The ability to control reaction parameters and purification steps allows for the consistent production of this chiral building block with a very high and reliable enantiomeric excess.

While commercial suppliers provide a convenient and often necessary source for chiral compounds, researchers should be aware of the potential for batch-to-batch variation in enantiomeric purity. It is highly recommended to perform in-house analysis of enantiomeric excess for each new batch of a commercially sourced chiral reagent, especially when it is used in the synthesis of a drug candidate.

Ultimately, the choice between purchasing and synthesizing (R)-(1-Methylpiperidin-2-yl)methanol will depend on the specific requirements of the project, including the tolerance for variability in enantiomeric excess, available resources for in-house synthesis, and project timelines. This guide provides the foundational data and methodologies to make an informed and scientifically sound decision.

References

  • PolyU Institutional Research Archive. (n.d.). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Retrieved from [Link]

  • PubMed. (2019, September 15). Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Retrieved from [Link]

  • ACS Publications. (2002, April 4). A General Strategy for Improving Enantiomeric Purities via the Tandem Use of Mirror-Image Catalysts | Organometallics. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]

  • Rilas Technologies. (n.d.). Enantiomeric Excess | Chiral-ChiralAnalysis. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • PubMed. (2004, December 1). Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring. Retrieved from [Link]

  • ACS Publications. (2004, November 2). Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring | Analytical Chemistry. Retrieved from [Link]

  • ScienceDirect. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • ACS Publications. (2015, September 22). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution | Organic Process Research & Development. Retrieved from [Link]

  • Nippon Jyunryo Chemicals Co., Ltd. (n.d.). Product List. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics. Retrieved from [Link]

  • IJPPR. (2020, July 30). Chiral High Performance Liquid Chromatography: Review. Retrieved from [Link]

  • J-STAGE. (n.d.). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information Enantioselective Henry Reaction Catalyzed by Cu -salt and Bipiperidine Artur Noole, Kristin Lippur, Andru. Retrieved from [Link]

  • Gifu Pharmaceutical University Academic Repository. (n.d.). A study on the development of new HPLC chiral stationary phases and evaluation of their enantio-separation characteristics. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-(1-Methylpiperidin-2-yl)methanol proper disposal procedures

(R)-(1-Methylpiperidin-2-yl)methanol: Comprehensive Operational Handling and Disposal Guide Executive Summary (R)-(1-Methylpiperidin-2-yl)methanol (CAS: 68474-13-5) is a chiral, basic amino alcohol widely utilized as a b...

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Author: BenchChem Technical Support Team. Date: March 2026

(R)-(1-Methylpiperidin-2-yl)methanol: Comprehensive Operational Handling and Disposal Guide

Executive Summary (R)-(1-Methylpiperidin-2-yl)methanol (CAS: 68474-13-5) is a chiral, basic amino alcohol widely utilized as a building block in pharmaceutical synthesis and drug development[1]. Due to its tertiary amine functionality and localized polarity, improper handling or disposal presents acute risks to both laboratory personnel and the environment. This guide provides an authoritative, step-by-step framework for the safe operational handling, spill response, and final chemical disposal of this compound, ensuring compliance with environmental regulations and maximizing laboratory safety[2].

Chemical Profile & Hazard Causality

To manage a chemical effectively, one must understand the structural basis of its reactivity. (R)-(1-Methylpiperidin-2-yl)methanol consists of a piperidine ring substituted with an N-methyl group and a hydroxymethyl group.

  • Alkaline Irritation: The lone pair of electrons on the tertiary nitrogen atom acts as a Lewis base. Upon contact with moisture on the skin or in the eyes, it generates hydroxide ions, leading to localized alkaline hydrolysis of cellular lipids. This mechanism is the direct cause of its classification as a severe skin and eye irritant[2].

  • Thermal Decomposition: When exposed to high heat or combustion, the nitrogen-containing ring breaks down to release toxic nitrogen oxides (NOx) and carbon monoxide (CO)[3].

  • Environmental Toxicity: Like many organic amines, large quantities discharged into aqueous environments will elevate the pH, causing acute harm to aquatic organisms[3]. Therefore, drain disposal is strictly prohibited[4].

Quantitative Data & Operational Specifications

Table 1: Physicochemical Properties & Waste Classification

ParameterSpecificationOperational Implication
CAS Number 68474-13-5Essential for precise waste manifesting and tracking.
Molecular Formula C7H15NONon-halogenated; dictates waste stream segregation.
Molecular Weight 129.2 g/mol Used for neutralization stoichiometry calculations.
Hazard Classification Irritant (Skin/Eye)Mandates strict barrier protection (PPE).
EPA Waste Stream Non-Halogenated OrganicMust not be mixed with chlorinated solvents.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile gloves (double-gloved)Prevents alkaline lipid hydrolysis upon dermal contact.
Eye Protection Chemical safety gogglesProtects against aerosolized droplets and severe eye damage.
Body Protection Flame-resistant lab coatMitigates exposure during accidental splashes or thermal events.
Respiratory Fume hood (Face velocity >100 fpm)Prevents inhalation of volatile basic vapors.

Operational Handling & Spill Response Protocol

A self-validating protocol ensures that every cleanup step is verified before proceeding to the next, building a fail-safe environment for researchers.

Step-by-Step Spill Response Methodology:

  • Evacuation and Assessment: Immediately clear the affected area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to clear potential vapors[5].

  • PPE Verification: Don fresh nitrile gloves, chemical safety goggles, and a lab coat[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[6]. Crucial Note: Do not use acidic absorbents initially, as rapid acid-base neutralization can be highly exothermic and cause splattering.

  • Collection: Mechanically sweep the saturated absorbent using a non-sparking tool and transfer it into a chemically compatible, sealable high-density polyethylene (HDPE) container[5].

  • Surface Decontamination (Self-Validating Step): Wash the spill surface with a mild, dilute acetic acid solution (1-2%) to neutralize residual amine, followed by a thorough wash with soap and water[2].

    • Validation Check: Swab the cleaned surface with pH indicator paper. A resulting pH of 7.0–7.5 confirms the complete removal of the basic amino alcohol.

Comprehensive Disposal & Waste Management Plan

Proper disposal of (R)-(1-Methylpiperidin-2-yl)methanol must adhere to local and federal environmental regulations (e.g., EPA guidelines in the United States)[7].

Routine Laboratory Waste Protocol:

  • Waste Segregation: Collect all liquid waste containing this compound in a designated "Non-Halogenated Organic Waste" container[7]. Mixing with halogenated waste (like dichloromethane) complicates the incineration process and drastically increases disposal costs.

  • Compatibility Assurance: Ensure the waste container does not contain strong oxidizing agents or strong acids, which could trigger a violent exothermic reaction with the amino alcohol[3].

  • Labeling: Clearly label the container with the full chemical name, CAS number (68474-13-5), and the primary hazard ("Warning: Basic Organic/Irritant")[4].

  • Final Destruction: The primary and most environmentally responsible method for the disposal of N-substituted piperidines is high-temperature incineration[3]. The waste must be transferred to an EPA-approved facility equipped with NOx scrubbing systems to capture the toxic nitrogen oxides generated during combustion[7].

Visualizations

SpillResponse A 1. Spill Identified (R)-(1-Methylpiperidin-2-yl)methanol B 2. Evacuate & Assess Ventilation & PPE A->B C 3. Containment Deploy Inert Absorbent B->C D 4. Collection Transfer to HDPE Container C->D E 5. Waste Segregation Non-Halogenated Organic Stream D->E F 6. Final Disposal High-Temperature Incineration E->F

Figure 1: Step-by-step operational workflow for the containment and disposal of amino alcohol spills.

References

  • Title: Hazardous Waste Listings and Codes Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

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